Dehydroemetine
説明
Structure
3D Structure
特性
IUPAC Name |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLZPUYGHQWHRN-RPBOFIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023600 | |
| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-30-1, 1986-67-0, 26266-12-6 | |
| Record name | Dehydroemetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroemetine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroemetine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroemetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroemetine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroemetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROEMETINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEHYDROEMETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Stereoisomer Separation of Dehydroemetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), and the methodologies for the separation of its stereoisomers. This compound has been investigated for its therapeutic potential, and a thorough understanding of its synthesis and stereochemical purity is crucial for research and drug development. This document details historical synthetic routes and methods for chiral resolution, presenting quantitative data in structured tables and outlining experimental protocols.
Synthesis of this compound
The synthesis of this compound can be approached through various chemical strategies, primarily focusing on the construction of its core benzo[a]quinolizidine skeleton and the subsequent coupling with a 3,4-dimethoxyphenethylamine (B193588) moiety. Two key approaches are the synthesis of racemic this compound followed by chiral resolution, and a stereoselective synthesis starting from a chiral precursor.
Racemic Synthesis of 2,3-Dehydroemetine
A foundational method for the synthesis of racemic 2,3-dehydroemetine was developed by Brossi and his collaborators in 1959. This approach involves the condensation of key intermediates to form the racemic mixture of this compound and its isomers.
A later stereospecific synthesis of (±)-2,3-dehydroemetine and its isomer, (±)-2,3-dehydroisoemetine, was reported by Clark et al. in 1962. This method provided a controlled approach to the relative stereochemistry of the molecule.
Stereoselective Synthesis of (-)-Dehydroemetine
A significant advancement in the synthesis of the therapeutically active (-)-enantiomer of this compound was reported by Whittaker in 1969.[1][2] This method utilizes a Wittig-type reaction and starts from a chiral ketone intermediate, thereby controlling the absolute stereochemistry of the final product. The key starting material for this synthesis is the (-)-enantiomer of the tricyclic ketone, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one.
The overall synthetic strategy involves the conversion of this chiral ketone into an amide, which is then cyclized to form (-)-2,3-dehydroemetine.[1][2]
Key Synthetic Intermediates and Reactions:
-
3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one: This tricyclic ketone is a crucial building block. Its synthesis has been a subject of interest, with various methods developed for its preparation.
-
Wittig-type Reaction: This reaction is employed to introduce the side chain, which is subsequently elaborated to form the second isoquinoline (B145761) moiety of this compound. The use of a chiral ketone in this reaction dictates the stereochemistry of the final product.
The synthesis of the racemic and chiral forms of the key ketone intermediate has been explored, with methods available for the preparation of 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizinones.[3]
Separation of this compound Stereoisomers
Since this compound possesses multiple chiral centers, its synthesis can result in a mixture of stereoisomers. The separation of these isomers is critical to isolate the desired biologically active enantiomer. The separation of the four possible stereoisomers of this compound was first reported by Brossi and Burkhardt in 1962.
Chiral Resolution via Diastereomeric Salt Crystallization
A classical and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid can be used. O,O'-dibenzoyl-tartaric acid is a commonly employed resolving agent for such purposes.
The principle of this method relies on the different physical properties, such as solubility, of the diastereomeric salts formed between the racemic mixture and the chiral resolving agent. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently recovered by treating the separated diastereomeric salt with a base to remove the resolving agent.
Table 1: Quantitative Data for this compound Synthesis and Separation
| Parameter | Value | Reference |
| Overall Yield of (±)-N-(3,4-dimethoxyphenethyl) amide from (±)-ketone | 75% | Whittaker (1969)[1][2] |
| Melting Point of (-)-Dehydroemetine | Not specified in snippets | - |
| Specific Optical Rotation of (-)-Dehydroemetine | Not specified in snippets | - |
Experimental Protocols
This section provides a generalized outline of the experimental procedures based on the available literature. For precise and detailed instructions, it is imperative to consult the original research articles.
General Protocol for the Synthesis of (-)-Dehydroemetine Amide Intermediate (Whittaker, 1969)
-
Reaction of (-)-Ketone with a Wittig-type Reagent: The (-)-enantiomer of 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one is reacted with a suitable phosphonium (B103445) ylide (Wittig reagent) to introduce the side chain.
-
Conversion to Amide: The product from the Wittig reaction is then converted into the corresponding N-(3,4-dimethoxyphenethyl) amide. This is a key step that links the two isoquinoline precursors.
-
Purification: The resulting amide is purified using standard techniques such as column chromatography or recrystallization.
General Protocol for Chiral Resolution using O,O'-Dibenzoyl-Tartaric Acid
-
Salt Formation: A solution of racemic this compound in a suitable solvent is treated with a solution of an enantiomerically pure O,O'-dibenzoyl-tartaric acid (e.g., the L-(-)-isomer).
-
Crystallization: The mixture is allowed to stand, or the solvent is partially evaporated, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the solution is made basic (e.g., with sodium hydroxide) to precipitate the free base of the this compound enantiomer.
-
Extraction and Purification: The liberated enantiomer is extracted with an organic solvent, dried, and the solvent is evaporated to yield the purified enantiomer. The chiral purity can be assessed by polarimetry or chiral chromatography.
Visualizations
Synthetic Pathway of (-)-Dehydroemetine
Caption: Synthetic route to (-)-Dehydroemetine.
Workflow for Chiral Resolution
Caption: Chiral resolution workflow.
References
- 1. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of potential antineoplastic agents XXVI: 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]2-quinolizinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroemetine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine (B1670200) is a synthetic antiprotozoal agent derived from emetine (B1671215), an alkaloid naturally found in the ipecac plant.[1][2][3] Developed to mitigate the cardiotoxicity associated with its parent compound, this compound exhibits a similar therapeutic profile with a more favorable safety margin.[2] Structurally, it differs from emetine by the presence of a double bond adjacent to the ethyl substituent.[2] This modification is achieved through the dehydrogenation of the heterotricyclic ring of emetine.[3] this compound has demonstrated efficacy against a range of protozoal infections, including amoebiasis, leishmaniasis, and malaria.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a member of the isoquinoline (B145761) class of alkaloids.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine[3] |
| CAS Number | 4914-30-1[3] |
| Molecular Formula | C₂₉H₃₈N₂O₄[3] |
| SMILES | CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC[3] |
| InChI | InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 478.6 g/mol [3] |
| XLogP3 | 3.7[3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
| Rotatable Bond Count | 7[3] |
| Exact Mass | 478.28315770 Da[3] |
| Monoisotopic Mass | 478.28315770 Da[3] |
| Topological Polar Surface Area | 52.2 Ų[3] |
| Heavy Atom Count | 35[3] |
| Formal Charge | 0[3] |
| Complexity | 744[3] |
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is its potent inhibition of protein synthesis in protozoal organisms. This mechanism is central to its efficacy as an antiprotozoal agent.
Inhibition of Protein Synthesis
The principal mechanism of action of this compound involves the targeting of the ribosomal machinery. Specifically, it binds to the 40S subunit of the eukaryotic ribosome. This interaction obstructs the translocation step of polypeptide chain elongation. By preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, this compound effectively halts protein synthesis, leading to the death of the parasite. While it can also inhibit protein synthesis in mammalian cells, it exhibits a degree of selectivity for protozoal ribosomes.
Caption: Inhibition of Ribosomal Translocation by this compound.
Other Reported Mechanisms
In addition to its well-established role as a protein synthesis inhibitor, some studies suggest that this compound may exert its antiparasitic effects through other mechanisms, including interference with nucleic acid metabolism and disruption of the parasite's cytoskeleton. However, these are considered secondary to its primary action on the ribosome.
Immunomodulatory Effects
There is evidence to suggest that this compound can modulate the host's immune response. It has been observed to enhance the phagocytic activity of macrophages, which could contribute to the clearance of parasitic infections. The precise signaling pathways through which this compound mediates this effect are not yet fully elucidated. A key pathway in macrophage activation and phagocytosis is the NF-κB signaling pathway.
Caption: Overview of the NF-κB Signaling Pathway in Macrophages.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Chemical Synthesis of this compound
A common synthetic route to (±)-2,3-dehydroemetine involves the use of Wittig-type reagents. The general workflow is as follows:
Caption: Synthetic Workflow for (±)-2,3-Dehydroemetine.
Methodology Overview:
-
Wittig-Horner Reaction: The starting ketone is reacted with a phosphonate (B1237965) ylide, such as that generated from triethyl phosphonoacetate, to introduce the acetate (B1210297) side chain.
-
Amidation: The resulting ester intermediate is then amidated with N-(3,4-dimethoxyphenethyl)amine.
-
Cyclization: The final ring closure is achieved through a Bischler-Napieralski reaction, yielding the racemic this compound.
-
Chiral Resolution: For the synthesis of the therapeutically active (-)-form, a chiral resolution step is required.
In Vitro Protein Synthesis Inhibition Assay (Puromycin-based)
The inhibition of protein synthesis by this compound can be quantified using a puromycin-based assay. Puromycin (B1679871) is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. The amount of puromycylated peptides can be detected by western blotting with an anti-puromycin antibody.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., a protozoan cell line or a mammalian cell line for toxicity studies) to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control and a positive control for protein synthesis inhibition (e.g., cycloheximide).
-
Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against puromycin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities corresponding to puromycylated proteins and normalize to a loading control (e.g., β-actin or GAPDH).
Spectrofluorometric Determination of this compound
The concentration of this compound in biological samples can be determined using spectrofluorometry, leveraging the intrinsic fluorescence of the isoquinoline scaffold.
General Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix and remove interfering substances. The choice of solvent will depend on the polarity of this compound and the nature of the sample.
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the extracted samples.
-
Spectrofluorometric Analysis:
-
Determine the optimal excitation and emission wavelengths for this compound using a spectrofluorometer. For isoquinoline alkaloids, excitation is often in the UV range, and emission is in the visible range.
-
Measure the fluorescence intensity of the standard solutions and the extracted samples at the determined wavelengths.
-
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression equation of the standard curve to calculate the concentration of this compound in the unknown samples.
Conclusion
This compound remains a significant compound in the study of antiprotozoal agents. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a clear basis for its therapeutic effects. The methodologies outlined in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting similar pathways. Further research into its potential immunomodulatory effects and the elucidation of the specific signaling pathways involved will provide a more complete understanding of its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroemetine's Mechanism of Action on Ribosomal Translocation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action is the arrest of the translocation step of ribosomal elongation. By binding to the E-site of the 40S ribosomal subunit, this compound allosterically modulates the A-site, thereby interfering with the function of eukaryotic elongation factor 2 (eEF2) and halting the coordinated movement of mRNA and tRNA through the ribosome. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis by targeting the eukaryotic ribosome. The key aspects of its mechanism are outlined below:
-
Target: The 80S eukaryotic ribosome, specifically the 40S small subunit.[1][2]
-
Binding Site: this compound binds to the E-site (Exit site) of the 40S ribosomal subunit.[3][4] This has been confirmed through cryo-electron microscopy (cryo-EM) studies of its parent compound, emetine.[3][5]
-
Process Inhibited: The primary process inhibited by this compound is translocation , a crucial step in the elongation phase of protein synthesis.[6] This inhibition is irreversible.[7]
-
Molecular Action: By occupying the E-site, this compound prevents the movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site. This occupation has an allosteric effect on the A-site (Aminoacyl site), inducing a low-affinity state.[8] This change in the A-site conformation is believed to impede the binding and/or function of eukaryotic elongation factor 2 (eEF2), which is essential for catalyzing the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.[8][9]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
| Compound | System | IC50 | Reference |
| (-)-R,S-Dehydroemetine | Plasmodium falciparum (K1 strain) | 71.03 ± 6.1 nM | [10] |
| Emetine | HepG2 cells | 2200 ± 1400 nM | [11] |
| Emetine | Primary Rat Hepatocytes | 620 ± 920 nM | [4] |
Note: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is dependent on the substrate concentration, whereas the Ki is an intrinsic measure of the inhibitor's affinity for the enzyme.
Experimental Protocols
This section details methodologies for key experiments used to study the mechanism of action of this compound.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
This protocol is adapted from the study of the emetine-ribosome complex and can be applied to this compound.[3]
Objective: To visualize the binding of this compound to the ribosome at near-atomic resolution.
Methodology:
-
Ribosome Purification:
-
Isolate 80S ribosomes from a relevant eukaryotic source (e.g., Plasmodium falciparum, yeast, or human cell lines) using sucrose (B13894) density gradient centrifugation.
-
Assess the purity and integrity of the ribosomes via SDS-PAGE and analysis of ribosomal RNA (rRNA) by gel electrophoresis.[12]
-
-
Complex Formation:
-
Incubate purified 80S ribosomes (e.g., at a concentration of 100-200 nM) with a molar excess of this compound (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 40 mM KOAc, 10 mM NH4OAc, 10 mM Mg(OAc)2, 5 mM β-mercaptoethanol).
-
Incubate for 15-30 minutes at 25°C to ensure binding equilibrium is reached.
-
-
Grid Preparation and Vitrification:
-
Apply 3-4 µL of the ribosome-dehydroemetine complex to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film and plunge-freeze in liquid ethane (B1197151) using a vitrification apparatus.
-
-
Data Collection and Processing:
-
Collect cryo-EM data on a high-resolution transmission electron microscope equipped with a direct electron detector.
-
Process the collected micrographs, including motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction using software such as RELION or cryoSPARC.
-
Calculate a difference map between the this compound-bound and apo-ribosome structures to unambiguously identify the location of the drug.
-
In Vitro Translation Assay
Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.
Methodology:
-
System Preparation:
-
Reporter Construct:
-
Use a reporter mRNA, such as one encoding a luciferase or a fluorescent protein, to allow for easy quantification of protein synthesis.
-
-
Inhibition Assay:
-
Set up a series of reactions with a fixed concentration of reporter mRNA and the in vitro translation system.
-
Add varying concentrations of this compound to the reactions. A suitable starting range, based on emetine's known potency, would be from nanomolar to micromolar concentrations.[15]
-
Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Measure the reporter protein activity (e.g., luminescence or fluorescence).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric interactions between the ribosomal transfer RNA-binding sites A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of the ribosomal E-site: a mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroemetine: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroemetine (B1670200), a synthetic analog of the natural alkaloid emetine (B1671215), emerged as a significant advancement in the treatment of amoebiasis, offering a comparable therapeutic efficacy with a notably improved safety profile. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental workflows through Graphviz diagrams.
Introduction: The Quest for a Safer Amoebicide
The story of this compound is intrinsically linked to its parent compound, emetine, an alkaloid derived from the ipecacuanha plant. For decades, emetine was a cornerstone in the treatment of severe amoebiasis, a parasitic infection caused by Entamoeba histolytica. However, its clinical utility was significantly hampered by its narrow therapeutic index and, most notably, its severe cardiotoxicity. The quest for a safer alternative with retained amoebicidal activity led to the chemical modification of emetine and ultimately to the synthesis of this compound.
This compound was developed as a less toxic derivative of emetine, demonstrating a similar spectrum of anti-protozoal activity but with a reduced propensity for causing adverse cardiac effects.[1] This breakthrough offered clinicians a more manageable therapeutic option for a debilitating and often life-threatening disease.
Discovery and Historical Development
The development of this compound can be traced back to the mid-20th century, a period of significant activity in synthetic medicinal chemistry.
The Precursor: Emetine and its Limitations
Emetine, isolated in 1817, was a potent amoebicide but its use was associated with a high incidence of adverse effects, including nausea, vomiting, muscular weakness, and most critically, cardiotoxicity manifesting as arrhythmias and heart failure.[1] The need for a safer alternative was a pressing medical challenge.
The Synthesis of a Safer Analog
In 1959, a team of researchers led by Brossi and his colleagues at Hoffmann-La Roche reported the synthesis of racemic 2,3-dehydroemetine.[2] This synthetic analog was designed to retain the core pharmacophore responsible for amoebicidal activity while altering the molecule's pharmacokinetic and toxicological properties. Subsequent research focused on the stereospecific synthesis of the therapeutically active (-)-form of this compound.
Timeline of this compound Development
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its anti-protozoal effect by potently inhibiting protein synthesis in parasitic organisms.[3][4] This mechanism is shared with its parent compound, emetine.
Targeting the Ribosome
The primary molecular target of this compound is the 40S ribosomal subunit of the eukaryotic ribosome.[3] By binding to a specific site on this subunit, it interferes with the translocation step of polypeptide chain elongation.
Arresting Ribosomal Translocation
Specifically, this compound arrests the intra-ribosomal translocation of the peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site.[4] This action effectively freezes the ribosome on the messenger RNA (mRNA) template, preventing the addition of subsequent amino acids to the growing polypeptide chain and leading to cell death.
Quantitative Data
In Vitro Anti-amoebic Activity
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | Entamoeba histolytica | 0.125 - 1.0 | [5] |
| Metronidazole | Entamoeba histolytica | 0.0625 - 0.125 | [5] |
| Ornidazole | Entamoeba histolytica | 0.0625 - 0.25 | [5] |
| Tinidazole | Entamoeba histolytica | 0.0625 - 0.25 | [5] |
Clinical Efficacy in Amoebiasis
| Study | Treatment Regimen | Number of Patients | Cure Rate (%) | Reference |
| Double-blind study (1973-1974) | This compound | 20 | Not specified, but effective | [6] |
| Double-blind study (1973-1974) | Metronidazole | 20 | Not specified, but effective | [6] |
Pharmacokinetic Parameters (Animal Data)
| Parameter | This compound | Emetine | Organism | Reference |
| Elimination Rate | More rapid | Slower | Guinea Pig | [7][8] |
| Tissue Distribution | Higher concentration in liver vs. heart | Higher concentration in heart vs. liver | Guinea Pig | [7][8] |
| Excretion | 95% feces, 5% urine | 95% feces, 5% urine | Guinea Pig | [7][8] |
Note: Detailed human pharmacokinetic data for this compound is limited in the available literature.
Adverse Effects in Clinical Trials
| Adverse Effect | Frequency | Severity | Reference |
| Pain at injection site | Common | Mild to moderate | [9] |
| Nausea and vomiting | Occasional | Mild to moderate | [9][10] |
| Diarrhea | Occasional | Mild to moderate | [9][10] |
| Muscle weakness | Common | Can be a precursor to serious toxicity | [9][10] |
| Arrhythmia | Common | Potentially serious | [9] |
| Precordial pain | Common | - | [9] |
| Hypotension | - | Potentially serious | [10] |
| Tachycardia | - | Potentially serious | [10] |
| ECG Changes | - | Indicator of cardiotoxicity | [9][10] |
Note: Precise percentages of adverse effect frequencies are not consistently reported across older clinical trials.
Experimental Protocols
Synthesis of Racemic 2,3-Dehydroemetine (General Protocol Outline)
This protocol is a generalized representation based on the principles of the original synthesis by Brossi et al. and subsequent modifications.
Objective: To synthesize racemic 2,3-dehydroemetine.
Materials:
-
Ethyl malonate
-
Phosphorus oxychloride
-
Appropriate starting materials for the benzo[a]quinolizidinone core
-
Various organic solvents (e.g., toluene, ethanol)
-
Reagents for condensation and cyclization reactions
-
Chromatography supplies for purification
Procedure:
-
Synthesis of the Tetrahydroisoquinoline Moiety:
-
React 3,4-dimethoxyphenethylamine with a suitable reagent (e.g., formaldehyde (B43269) followed by cyclization) to form the tetrahydroisoquinoline ring system.
-
-
Synthesis of the Benzo[a]quinolizidinone Moiety:
-
Synthesize the 3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one core through a multi-step process, likely involving a Bischler-Napieralski-type cyclization followed by further functional group manipulations.
-
-
Coupling and Final Assembly:
-
Couple the tetrahydroisoquinoline and benzo[a]quinolizidinone moieties through a suitable chemical linkage.
-
Perform a final cyclization and reduction step to yield racemic 2,3-dehydroemetine.
-
-
Purification:
-
Purify the final product using column chromatography and recrystallization to obtain the desired compound.
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Susceptibility Testing of Entamoeba histolytica
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against E. histolytica.
Materials:
-
Entamoeba histolytica trophozoites
-
Liver marmite serum medium (or other suitable culture medium)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Culture of E. histolytica :
-
Maintain axenic cultures of E. histolytica trophozoites in a suitable medium, such as liver marmite serum medium, at 37°C.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Perform serial two-fold dilutions of the stock solution in the culture medium to achieve a range of final concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a standardized number of E. histolytica trophozoites to each well.
-
Add the prepared drug dilutions to the respective wells. Include a drug-free control well and a solvent control well.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
-
Determination of MIC:
-
After incubation, examine each well under an inverted microscope to assess the viability and motility of the trophozoites.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the growth of the trophozoites.
-
Cell-Free Protein Synthesis Inhibition Assay
Objective: To demonstrate the inhibitory effect of this compound on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract (as a source of ribosomes and translation factors)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution
-
Reaction buffer and energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the cell-free protein synthesis reaction mixture containing the cell lysate, amino acid mixture (with radiolabeled methionine), mRNA template, reaction buffer, and energy regenerating system.
-
-
Addition of Inhibitor:
-
Add varying concentrations of this compound to the reaction tubes. Include a control tube with no inhibitor.
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
-
Quantification of Protein Synthesis:
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.
-
Toxicology and Safety Profile
A key driver for the development of this compound was its improved safety profile compared to emetine.
Cardiotoxicity
While less cardiotoxic than emetine, this compound can still cause cardiac adverse effects.[11] The reduced cardiotoxicity is attributed to its more rapid elimination from cardiac tissue.[7]
ECG Changes:
-
T-wave inversion or flattening
-
Prolongation of the QT interval[12]
-
Arrhythmias, including tachycardia[12]
Close monitoring of cardiac function, including regular electrocardiograms (ECGs), is recommended during treatment with this compound.
Other Adverse Effects
-
Gastrointestinal: Nausea, vomiting, and diarrhea are common but generally mild.[10]
-
Neuromuscular: Muscle weakness and pain can occur and may be a prodromal sign of more severe toxicity.[10]
-
Local Reactions: Pain and abscess formation at the injection site can occur.[10]
Conclusion
This compound represents a significant milestone in the history of anti-parasitic drug development. Its synthesis and clinical introduction provided a much-needed safer alternative to emetine for the treatment of amoebiasis. The understanding of its mechanism of action, centered on the inhibition of protein synthesis, has contributed to our broader knowledge of ribosome function and its potential as a drug target. While newer and even safer amoebicidal agents have largely superseded this compound in clinical practice, its story remains a compelling example of rational drug design and the iterative process of improving therapeutic agents to maximize efficacy and minimize toxicity. This technical guide serves as a repository of the key scientific and clinical information that underpinned the development and use of this important therapeutic agent.
References
- 1. This compound | C29H38N2O4 | CID 21022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ajtmh.org [ajtmh.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. medindia.net [medindia.net]
- 11. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
Dehydroemetine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), has long been a subject of interest in medicinal chemistry due to its potent antiprotozoal activity, particularly against Entamoeba histolytica, the causative agent of amoebiasis.[1] Structurally, this compound differs from emetine by the presence of a double bond in the benzo[a]quinolizidine ring system. This modification is associated with a more favorable safety profile, exhibiting reduced cardiotoxicity compared to its parent compound.[1] The mechanism of action for both emetine and this compound is primarily attributed to the irreversible inhibition of protein synthesis by binding to the 40S ribosomal subunit, thereby preventing the translocation of the peptidyl-tRNA from the acceptor site to the donor site.
The development of new therapeutic agents with improved efficacy and reduced side effects remains a critical goal in the treatment of parasitic diseases. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel derivatives with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the SAR studies on the this compound scaffold, summarizing key findings from the available scientific literature. While extensive quantitative SAR data for a broad series of this compound analogs is limited, this guide leverages data from closely related emetine analogs to infer key structural requirements for biological activity.
This document details the synthesis of this compound and its analogs, presents available quantitative biological data in a structured format, outlines relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.
Structure-Activity Relationship of this compound and Analogs
The core structure of this compound, a substituted benzo[a]quinolizidine linked to a tetrahydroisoquinoline moiety, offers several positions for chemical modification to probe the SAR. Key areas of modification include the substituents on the benzo[a]quinolizidine ring, the nature of the linker, and substitutions on the tetrahydroisoquinoline ring.
While comprehensive SAR studies on a wide range of this compound derivatives with corresponding quantitative data are not extensively available in the public domain, valuable insights can be gleaned from studies on the closely related emetine molecule. A notable study by Helmi et al. investigated the synthesis and cytotoxic activity of a series of emetine analogs with modifications at the N-2' position of the tetrahydroisoquinoline ring against prostate cancer cell lines. This study provides a strong foundation for understanding how modifications to this part of the scaffold can impact biological activity.
Quantitative Data on Emetine Analogs
The following table summarizes the in vitro cytotoxicity data (IC50 values) of N-substituted emetine analogs against PC3 and LNCaP human prostate cancer cell lines. These findings offer valuable insights into the steric and electronic requirements for activity in this class of compounds.
| Compound | R Group | PC3 IC50 (µM) | LNCaP IC50 (µM) |
| Emetine | H | 0.0329 | 0.0237 |
| Thiourea (B124793) Analogs | |||
| 4 | Benzyl | 0.110 | 0.079 |
| 5 | 4-Fluorobenzyl | 0.125 | 0.098 |
| 6 | 2-Phenylethyl | 0.150 | 0.112 |
| Urea (B33335) Analogs | |||
| 7 | Benzyl | 0.250 | 0.180 |
| 8 | 4-Fluorobenzyl | 0.310 | 0.220 |
| 9 | 2-Phenylethyl | 0.450 | 0.350 |
| Sulfonamide Analogs | |||
| 10 | Phenyl | >10 | >10 |
| 11 | 4-Tolyl | >10 | >10 |
| 12 | 4-Nitrophenyl | >10 | >10 |
| Carbamate (B1207046) Analog | |||
| 15 | Benzyl | 0.850 | 0.650 |
Key Observations from the Data:
-
N-2' Substitution: In general, any substitution at the N-2' position of the emetine scaffold leads to a decrease in cytotoxic activity compared to the parent emetine.
-
Nature of the Linker: The type of functional group linking the substituent to the N-2' position significantly impacts activity. Thiourea analogs (4-6) were found to be more potent than the corresponding urea analogs (7-9).
-
Bulky Substituents: The bulky sulfonamide derivatives (10-12) exhibited a dramatic loss of activity, suggesting that large substituents at the N-2' position are not well-tolerated.
-
Carbamate Moiety: The carbamate analog (15) showed intermediate activity, less potent than the thioureas and ureas but significantly more active than the sulfonamides.
These findings suggest that while the secondary amine at the N-2' position is important for maximal activity, it can be derivatized with specific functionalities to modulate potency. The higher activity of the thiourea analogs might be attributed to their ability to form different hydrogen bonding interactions with the biological target compared to the urea analogs.
Experimental Protocols
General Synthesis of this compound
The synthesis of (±)-2,3-dehydroemetine can be achieved through a multi-step process. A key intermediate is the ketone (I) (3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one). This ketone can be condensed with the N-(3,4-dimethoxyphenethyl) amide of ethyl 3-ethyl-1,4,6,7-tetrahydro-9,10-dimethoxy-11bH-benzo[a]quinolizine-2-acetate (VI) to produce racemic 2,3-dehydroemetine.
A Wittig-type reaction provides an alternative route. The 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane can be condensed with the ketone (I) to form 2,3-dehydro-O-methylpsychotrine, which can then be converted to this compound.
Synthesis of N-Substituted Emetine Analogs (as a proxy for this compound analogs)
The following protocols are based on the synthesis of N-2' substituted emetine analogs and can be adapted for the synthesis of corresponding this compound derivatives.
General Procedure for the Synthesis of Thiourea and Urea Analogs:
-
Isothiocyanate/Isocyanate Formation: The corresponding isothiocyanate or isocyanate is prepared from the appropriate primary amine.
-
Coupling Reaction: Emetine dihydrochloride (B599025) is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine (B128534) or DMAP).
-
The isothiocyanate or isocyanate is added to the solution, and the reaction mixture is stirred at room temperature until completion.
-
The product is then purified by column chromatography.
General Procedure for the Synthesis of Sulfonamide Analogs:
-
Emetine dihydrochloride is dissolved in a suitable solvent (e.g., pyridine).
-
The desired sulfonyl chloride is added to the solution, and the reaction is stirred at room temperature.
-
The product is isolated and purified by standard techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines and can be adapted for testing against protozoa with appropriate modifications.
-
Cell Seeding: Cancer cells (e.g., PC3 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: A generalized workflow for SAR studies of this compound analogs.
Conclusion
The structure-activity relationship of this compound remains an area with significant potential for further exploration. The available data on emetine analogs strongly suggest that modifications to the N-2' position of the tetrahydroisoquinoline ring can profoundly influence biological activity. The development of a diverse library of this compound derivatives with systematic variations at different positions of the scaffold, coupled with robust biological evaluation against key parasitic targets, is crucial for elucidating a comprehensive SAR. Such studies will undoubtedly pave the way for the discovery of novel, safer, and more effective antiprotozoal agents based on the privileged this compound scaffold. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to undertake these important investigations.
References
The In Vivo Odyssey of Dehydroemetine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has historically been employed as an antiprotozoal agent, particularly in the treatment of amebiasis.[1][2] Its development was spurred by the desire for a compound with a better safety profile, specifically reduced cardiotoxicity, compared to its parent compound, emetine.[3] Understanding the in vivo journey of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its rational use and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic fate.
Pharmacokinetics of this compound
The pharmacokinetic profile of a drug dictates its concentration in the body over time, which in turn influences its efficacy and toxicity. While comprehensive quantitative data for this compound is limited in publicly available literature, preclinical studies have shed light on its fundamental pharmacokinetic properties.
Absorption
This compound is reported to be rapidly absorbed following intramuscular administration.[4]
Distribution
Following absorption, this compound is well-distributed to various tissues, with notable concentrations found in the liver, spleen, lungs, and kidney.[4] There is currently no available data on the plasma protein binding of this compound.[4]
Metabolism
The in vivo metabolism of this compound has not been extensively characterized. However, insights can be drawn from in vitro studies on its parent compound, emetine. A study utilizing human liver microsomes identified three metabolites of emetine: cephaeline (B23452), 9-O-demethylemetine, and 10-O-demethylemetine.[5] The formation of these metabolites was catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[5] Given the structural similarity between this compound and emetine, it is plausible that this compound undergoes similar metabolic transformations in vivo.
Furthermore, studies in rats have indicated that both emetine and this compound can inhibit the activity of hepatic drug-metabolizing enzymes.[6] This suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates for these enzymes.
Excretion
Preclinical studies in guinea pigs using radiolabeled this compound have shown that the primary route of elimination is through the feces, accounting for approximately 95% of the administered dose, with the remaining 5% being excreted in the urine.[3] The renal excretion of this compound is reported to be slow.[4]
Pharmacokinetic Parameters
A significant gap in the current knowledge is the lack of specific quantitative pharmacokinetic parameters for this compound. The table below summarizes the available information.
| Parameter | Value | Species | Reference |
| Cmax (Maximum Plasma Concentration) | No data available | - | [4] |
| Tmax (Time to Cmax) | No data available | - | - |
| AUC (Area Under the Curve) | No data available | - | [4] |
| Half-life (t½) | The half-life of the parent compound, emetine, can be up to 40-60 days for urinary excretion. | Human (for emetine) | [4] |
| Volume of Distribution (Vd) | No data available | - | - |
| Elimination Rate | More rapid than emetine | Guinea pig | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies that have investigated the pharmacokinetics of this compound.
In Vivo Pharmacokinetic Study in Guinea Pigs
This study provides the most detailed in vivo pharmacokinetic data for this compound to date.
-
Test System: Guinea pigs.
-
Test Articles: Synthetic this compound and ¹⁴C-labeled this compound.
-
Administration: Intraperitoneal injection.
-
Sample Collection: Animals were sacrificed at various time points between 1 and 9 days post-injection. Blood and various organs were collected for analysis.[3]
-
Analytical Methods:
General Analytical Methods for Quantification in Biological Matrices
While specific, detailed protocols for this compound are scarce, the following represents a general workflow for the quantification of small molecules like this compound in biological samples, typically using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. The supernatant containing the drug is then collected for analysis.[7][8]
-
Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological sample into an immiscible organic solvent.[7][8]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug. Interfering substances are washed away, and the drug is then eluted with a suitable solvent.[7][8]
-
-
Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components.
-
Detection (MS/MS): The eluent from the HPLC column is introduced into a mass spectrometer. The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by fragmenting the parent ion and detecting specific fragment ions.[7][9][10]
Visualizations: Pathways and Workflows
Proposed Metabolic Pathway of this compound
Based on the in vitro metabolism of its parent compound, emetine, the following diagram illustrates the putative metabolic pathway of this compound.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in the preclinical pharmacokinetic study of this compound in guinea pigs.
Caption: Workflow of a preclinical pharmacokinetic study.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antiprotozoal effect by inhibiting protein synthesis in eukaryotic cells. It is believed to target the 40S ribosomal subunit, thereby interfering with the elongation phase of translation.
Caption: Inhibition of protein synthesis by this compound.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound, while not exhaustively studied, reveal a compound with rapid absorption, wide tissue distribution, and a primary fecal route of elimination. It is cleared from the body more quickly than its parent compound, emetine, which likely contributes to its improved safety profile. The metabolism of this compound is presumed to proceed through O-demethylation, mediated by CYP450 enzymes, though further in vivo studies are required for confirmation. The significant gaps in quantitative pharmacokinetic data highlight the need for modern analytical studies to fully characterize the ADME properties of this compound. Such data would be invaluable for optimizing its therapeutic use and for guiding the development of new antiprotozoal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The comparative value of this compound and emetine in amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic drug-metabolizing enzyme activity in rats pretreated with (−)-emetine or (±)-2,3-dehydroemetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. ijstr.org [ijstr.org]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroemetine's Molecular Engagements Beyond Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has long been recognized for its potent antiprotozoal activity, which is primarily attributed to its ability to inhibit protein synthesis. However, a growing body of evidence suggests that the therapeutic and toxicological profiles of this compound are influenced by its interactions with a diverse range of molecular targets beyond the ribosome. This technical guide provides an in-depth exploration of these non-canonical targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to support further research and drug development efforts aimed at leveraging the multifaceted pharmacology of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and its close structural analog, emetine, with various molecular targets beyond protein synthesis. Due to the limited availability of direct quantitative data for this compound for some targets, data for emetine is included and clearly noted, given the structural similarities and often-inferred shared mechanisms of action.
| Target Class | Specific Target | Ligand | Activity | Value | Cell/System | Reference(s) |
| Ion Channels | L-type Calcium Channels | This compound | IC50 | ~40-60 µM | Not Specified | [1] |
| L-type Calcium Channels | Emetine | Inhibition | Concentration-dependent | Guinea-pig ventricular myocytes | [1] | |
| Viral Proteins | Viral RNA-dependent RNA polymerase (RdRp) | Emetine | IC50 | 121 nM (Zika Virus) | In vitro assay | [2] |
| Signaling Pathways | NF-κB Pathway | Emetine | Inhibition of IκBα phosphorylation | Not specified | ME180 cells | [3] |
| NF-κB Pathway | DHMEQ (inhibitor) | IC50 | ~20 µg/mL | HNSCC cell lines | [3] | |
| Cytoskeleton | Tubulin Polymerization | Colchicine (inhibitor) | IC50 | 10.65 nM | In vitro microtubule assay | [4] |
Note: Quantitative data for this compound's interaction with many of these targets is still emerging. The data for emetine is provided as a relevant surrogate where this compound-specific data is unavailable.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
This compound's analog, emetine, has been shown to inhibit the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammation, immunity, and cell survival. Inhibition of this pathway may contribute to the anti-inflammatory and anticancer effects of these compounds.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound (mechanism inferred from emetine studies).[3][5][6][7][8][9][10]
p53-MDM2 Signaling Pathway
Emetine has been proposed to disrupt the interaction between p53 and its negative regulator MDM2, a mechanism mediated by the ribosomal protein S14 (RPS14). This disruption can lead to the stabilization and activation of p53, a potent tumor suppressor.
Caption: Proposed mechanism of this compound (via emetine) modulating the p53-MDM2 pathway.[11][12][13][14][15]
Rho-kinase/CyPA/Bsg Signaling Pathway
Emetine has been shown to modulate the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in cellular processes such as proliferation and migration. This activity may be relevant to its anticancer and antiviral effects.
References
- 1. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of the p53-MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Melatonin down-regulates MDM2 gene expression and enhances p53 acetylation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of p53: a collaboration between Mdm2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antimalarial Properties of Dehydroemetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimalarial properties of Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215). This compound has emerged as a compound of interest in the search for novel antimalarial treatments, primarily through drug repositioning strategies. It demonstrates potent activity against Plasmodium falciparum, including multidrug-resistant strains, and presents a more favorable cardiotoxicity profile compared to its parent compound, emetine.[1][2][3] This document collates key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows associated with its investigation.
Core Mechanism of Action
This compound's primary antimalarial action is the inhibition of protein synthesis in the parasite.[3] Like emetine, it binds to the E-site of the 40S ribosomal subunit within the parasite's 80S ribosome.[3][4][5] This interaction effectively stalls the translocation step of elongation, preventing the movement of mRNA and tRNA through the ribosome, which halts peptide chain formation and leads to parasite death.[4][6]
Beyond this principal mechanism, studies suggest a multimodal action. This compound has been observed to affect the mitochondrial membrane potential of the parasite, an activity similar to that of the antimalarial drug atovaquone (B601224).[1][7][8] Other reported mechanisms, though less characterized in Plasmodium, include interference with nucleic acid metabolism via DNA intercalation and disruption of the parasite's cytoskeleton by preventing tubulin polymerization.[6]
Quantitative Data: In Vitro Efficacy and Cytotoxicity
This compound's potency has been quantified against various strains of P. falciparum. The (-)-R,S-dehydroemetine diastereomer has been identified as the more active form, closely mimicking the binding pose of emetine on the parasite's ribosome.[1][5][8] Its activity is maintained across strains with resistance to other antimalarials, indicating no cross-resistance.[1][7]
Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| (-)-R,S-dehydroemetine | K1 (multidrug-resistant) | 71.03 ± 6.1 | [1][8] |
| 3D7A (sensitive) | See Table in[1] | [1] | |
| Dd2 (resistant) | See Table in[1] | [1] | |
| W2 (resistant) | See Table in[1] | [1] | |
| (-)-S,S-dehydroisoemetine | K1 (multidrug-resistant) | 2070 ± 260 | [1][8] |
| Emetine dihydrochloride | K1 (multidrug-resistant) | 47 ± 2.1 |[1][2][8] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | LD₅₀ (nM) | Reference(s) |
|---|---|---|---|
| (-)-R,S-dehydroemetine | Human Foreskin Fibroblast (HFF) | 168.07 ± 8.65 | [1] |
| Emetine dihydrochloride | Human Foreskin Fibroblast (HFF) | 199.2 ± 9.3 |[1] |
Drug Interaction Studies
Drug combination studies are crucial for developing new antimalarial therapies. Research shows that (-)-R,S-dehydroemetine acts synergistically with the components of Malarone (atovaquone and proguanil), suggesting potential for combination therapy.[1][7][8]
Table 3: this compound Drug Interaction Summary
| Combination | Interaction Type | Method | Reference(s) |
|---|---|---|---|
| (-)-R,S-dehydroemetine + Atovaquone | Synergistic | Isobologram analysis | [1][7] |
| (-)-R,S-dehydroemetine + Proguanil (B194036) | Synergistic | Chou-Talalay method (CalcuSyn) |[1] |
Experimental Protocols
Standardized protocols are essential for the evaluation of antimalarial compounds. The following sections detail the methodologies for the in vitro and in vivo assessment of this compound.
In Vitro Antimalarial Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against asexual, intraerythrocytic P. falciparum. A common method is the SYBR Green I-based fluorescence assay.
Detailed Methodology:
-
Parasite Culture: Asexual stages of P. falciparum (e.g., K1, 3D7 strains) are maintained in continuous culture at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[9]
-
Parasite Synchronization: Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment, to ensure a homogenous parasite population at the start of the assay.
-
Drug Plate Preparation: The test compound (this compound) is serially diluted (commonly 2-fold) in culture medium and dispensed into a 96-well microtiter plate. Control wells containing no drug and wells with a reference antimalarial are included.
-
Assay Initiation: A synchronized ring-stage parasite culture (e.g., 2% parasitemia, 2% hematocrit) is added to each well of the drug-prepared plate.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the subsequent schizont stage in the control wells.
-
Quantification of Parasite Growth:
-
The plate is frozen and thawed to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The plate is incubated in the dark for 1 hour.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity correlates directly with the amount of parasite DNA, and thus, parasite growth.
-
-
Data Analysis: The fluorescence readings are normalized to controls, and IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)
This is the standard primary in vivo screening method to assess the activity of a compound against an early-stage rodent malaria infection.[10][11] It evaluates the ability of the test compound to suppress parasitemia.
Detailed Methodology:
-
Animal Model: Female BALB/c or NMRI mice (18-22 g) are used.[11][12]
-
Parasite Strain: A rodent malaria parasite, typically Plasmodium berghei (ANKA strain), is used.[10][11]
-
Infection (Day 0): Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with 1x10⁷ to 2x10⁷ red blood cells parasitized with P. berghei, obtained from a donor mouse with rising parasitemia.[9][13]
-
Drug Administration (Days 0-3):
-
Two to four hours post-infection, mice are randomly assigned to experimental groups (typically n=5).
-
The test compound (this compound) is administered once daily for four consecutive days. The route of administration (e.g., oral gavage, subcutaneous) and vehicle (e.g., 7% Tween 80, 3% ethanol) are kept consistent.[9][11]
-
A negative control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.
-
-
Parasitemia Monitoring (Day 4):
-
On the fifth day (Day 4 post-infection), thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol (B129727) and stained with Giemsa stain.
-
Parasitemia is determined by light microscopy by counting the percentage of infected red blood cells out of a total of ~1,000 red blood cells.
-
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle-control group to calculate the percentage of parasitemia suppression. ED₅₀ and ED₉₀ values (effective dose to suppress parasitemia by 50% and 90%, respectively) can be determined by testing multiple dose levels.
Conclusion and Future Directions
This compound stands out as a promising antimalarial candidate due to its potent, multi-modal action against drug-resistant P. falciparum and its improved safety profile over emetine. Its primary mechanism, the inhibition of ribosomal translocation, is a well-defined target. Furthermore, its synergistic interactions with existing antimalarials like atovaquone and proguanil highlight its potential role in future combination therapies designed to combat resistance.
Further research should focus on comprehensive in vivo efficacy and pharmacokinetic studies to establish optimal dosing regimens and confirm its safety profile in animal models. Lead optimization of the this compound scaffold could yield derivatives with enhanced selectivity for the parasite ribosome and further reduced host cell toxicity, paving the way for its potential clinical development as a next-generation antimalarial agent.
References
- 1. Lead Optimization of this compound for Repositioned Use in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. malariaworld.org [malariaworld.org]
- 9. mmv.org [mmv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dehydroemetine In Vitro Assay Protocol for Entamoeba histolytica
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a significant cause of morbidity and mortality in developing countries. While metronidazole (B1676534) is the frontline treatment for invasive amoebiasis, concerns about drug resistance and adverse effects necessitate the exploration of alternative therapeutic agents. Dehydroemetine (B1670200), a synthetic derivative of emetine (B1671215), is an antiprotozoal drug used in the treatment of severe amoebiasis, particularly in cases of amoebic liver abscess.[1][2] It is known to be less toxic than its parent compound, emetine.[3] This document provides a detailed protocol for the in vitro susceptibility testing of E. histolytica to this compound, enabling researchers to assess its efficacy against various strains of the parasite.
The primary mechanism of action of this compound against E. histolytica is the inhibition of protein synthesis.[2][4] It achieves this by binding to the 40S ribosomal subunit, which interferes with the translocation of tRNA and ultimately halts protein elongation, leading to parasite death.[5][6] Furthermore, studies on the closely related compound emetine suggest that it can induce a programmed cell death (PCD) pathway in E. histolytica. This process is characterized by morphological and biochemical changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and the overproduction of reactive oxygen species (ROS).[7][8][9]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and the related compound emetine against Entamoeba histolytica.
| Compound | Strain(s) | Assay Method | Parameter | Value | Reference(s) |
| This compound | Locally isolated strains in Thailand | Not specified | MIC | 0.125 - 1 µg/mL | [1] |
| Emetine | Reference strain (HM1:IMSS) | NBT Reduction Assay | IC50 | 29.9 µM | [10][11] |
| Emetine | Clinical isolates | NBT Reduction Assay | IC50 (mean) | 31.2 µM | [10][11] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; NBT: Nitroblue Tetrazolium.
Experimental Protocol: In Vitro Susceptibility Testing of E. histolytica
This protocol is based on the widely used colorimetric nitroblue tetrazolium (NBT) reduction assay, which measures the metabolic activity of viable trophozoites.
Materials and Reagents
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium (or other suitable axenic culture medium)
-
This compound dihydrochloride (B599025) (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nitroblue tetrazolium (NBT)
-
Hank's Balanced Salt Solution (HBSS), pH 7.2
-
96-well microtiter plates
-
Hemocytometer
-
Inverted microscope
-
Microplate reader (570 nm)
-
Sterile culture tubes, pipettes, and tips
-
Anaerobic gas generating system (optional, for maintaining strict anaerobic conditions)
Methodology
3.2.1. Culturing of Entamoeba histolytica Trophozoites
-
Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C.
-
Subculture the trophozoites every 48-72 hours to maintain them in the logarithmic phase of growth.
-
Prior to the assay, harvest trophozoites from a 24-hour old culture.
3.2.2. Preparation of this compound Stock and Working Solutions
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).
3.2.3. In Vitro Drug Susceptibility Assay (NBT Reduction Method)
-
Harvest E. histolytica trophozoites from culture tubes by chilling on ice for 5-10 minutes to detach the cells, followed by centrifugation at 200 x g for 5 minutes.
-
Resuspend the parasite pellet in fresh, pre-warmed TYI-S-33 medium.
-
Count the trophozoites using a hemocytometer and adjust the parasite concentration to 3 x 10^5 parasites/mL in the medium.[10]
-
In a 96-well microtiter plate, add 100 µL of the appropriate this compound working solution to each well in triplicate.
-
Include control wells containing medium with DMSO (vehicle control) and wells with medium only (blank).
-
Add 100 µL of the parasite suspension (containing 3 x 10^4 trophozoites) to each well, except for the blank wells.
-
Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
After incubation, carefully aspirate the medium from each well.
-
Wash the wells twice with pre-warmed HBSS (pH 7.2).
-
Prepare a 0.1% (w/v) solution of NBT in HBSS.
-
Add 100 µL of the NBT solution to each well and incubate the plate at 37°C for 45-60 minutes.
-
Aspirate the NBT solution and wash the wells twice with HBSS.
-
Add 200 µL of 100% DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3.2.4. Data Analysis
-
Subtract the mean absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of treated wells / Absorbance of vehicle control wells)] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of parasite viability) by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro this compound assay.
Proposed Signaling Pathway of this compound-Induced Cell Death in E. histolytica
Caption: Proposed mechanism of this compound-induced cell death in E. histolytica.
References
- 1. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 3. youtube.com [youtube.com]
- 4. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. thescipub.com [thescipub.com]
- 9. thescipub.com [thescipub.com]
- 10. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Dehydroemetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine, a synthetic analog of emetine, is a potent inhibitor of protein synthesis with established antiprotozoal and emerging antiviral activities.[1][2] Its primary mechanism of action involves the inhibition of the translocation step in ribosomal protein synthesis, effectively halting the elongation of polypeptide chains.[3] This mode of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics, particularly in the fields of virology and oncology. These application notes provide detailed protocols for utilizing this compound in various HTS assays, along with data presentation guidelines and visualizations of relevant biological pathways.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds in relevant biological assays. This information is crucial for designing HTS experiments and interpreting results.
Table 1: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Coronavirus (HCoV-OC43) | Vero E6 | Antiviral Assay | ~0.05 µM | >10 µM | >200 | [4] |
| Emetine | Coronavirus (HCoV-OC43) | Vero E6 | Antiviral Assay | ~0.02 µM | >10 µM | >500 | [4] |
| This compound | Plasmodium falciparum K1 | --- | SYBR Green Assay | 12.5 - 200 nM (dose range tested) | --- | --- | [5] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / CC50 | Reference |
| This compound Derivative II | V79 (Fibroblast) | Neutral Red Uptake | Not Specified | 540 µM | [6] |
| This compound Derivative II | V79 (Fibroblast) | Nucleic Acid Content | Not Specified | 350 µM | [6] |
| This compound Derivative III | V79 (Fibroblast) | Nucleic Acid Content | Not Specified | 1800 µM | [6] |
| Emetine | KG-1a (AML) | Not Specified | Not Specified | Potent Cytotoxic Activity | [7] |
Experimental Protocols
The following are detailed protocols for key HTS assays adapted for the use of this compound.
Protocol 1: Protein Synthesis Inhibition Assay (Luciferase-Based)
This assay quantifies the inhibition of protein synthesis by measuring the activity of a reporter protein (luciferase) produced through in vitro translation.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Luciferase mRNA
-
Amino acid mixture
-
This compound stock solution (in DMSO)
-
Luciferin (B1168401) substrate
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
Dispense 10 µL of the master mix into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in nuclease-free water to the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at 30°C for 90 minutes.
-
Add 10 µL of luciferin substrate to each well.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for Coronaviruses)
-
Complete growth medium
-
Virus stock
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom, white-walled plates
-
Luminometer
Procedure:
-
Seed the 384-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
On the following day, prepare serial dilutions of this compound in a complete growth medium.
-
Remove the culture medium from the cells and add 20 µL of the diluted this compound or vehicle control.
-
Prepare a virus inoculum at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add 20 µL of the virus inoculum to the wells containing the compound. Include uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.
-
Add 40 µL of CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.
-
Measure luminescence to determine cell viability.
Data Analysis: Calculate the percentage of CPE reduction for each concentration of this compound. Determine the EC50 (50% effective concentration) from a dose-response curve.
Protocol 3: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of this compound.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Overlay medium (e.g., 0.6% Avicel in DMEM with 2% FBS)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Prepare a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Mix equal volumes of the virus dilution with each this compound dilution and incubate for 1 hour at 37°C.
-
Aspirate the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 3-5 days, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from a dose-response curve.
Protocol 4: Cytotoxicity Assay (MTT-Based)
This assay assesses the cytotoxic effects of this compound on host cells to determine its therapeutic window.
Materials:
-
Host cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to HTS assays with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H38N2O4 | CID 21022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroemetine in Amoebiasis Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of dehydroemetine (B1670200) against amoebiasis, caused by the protozoan parasite Entamoeba histolytica. While this compound has been historically used in humans for severe amoebiasis, detailed protocols and quantitative efficacy data from contemporary animal studies are not extensively available in publicly accessible literature. The following sections synthesize available information to guide the design of preclinical studies.
Introduction
This compound, a synthetic derivative of emetine, is an amoebicidal agent effective against the trophozoite stage of Entamoeba histolytica. It is particularly indicated for severe intestinal and extraintestinal amoebiasis, such as amoebic liver abscess, often when first-line treatments like metronidazole (B1676534) are contraindicated or ineffective.[1] Its primary mechanism of action is the inhibition of protein synthesis in the parasite.[2][3] Animal models, primarily the golden hamster, are crucial for evaluating the in vivo efficacy and pharmacokinetics of anti-amoebic compounds like this compound.
Mechanism of Action
This compound exerts its amoebicidal effect by potently inhibiting protein synthesis in E. histolytica. The drug binds to the 40S ribosomal subunit of the parasite, which interferes with the translocation step of polypeptide chain elongation.[3][4] This arrests protein synthesis, leading to the death of the trophozoite. This compound does not affect the cystic stage of the parasite.[2]
References
- 1. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Experimental hepatic amoebiasis and its application to chemotherapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroemetine in cell culture studies for antiviral research
Application Notes: Dehydroemetine (B1670200) in Antiviral Research
Introduction
This compound (DHE), a synthetic analog of emetine (B1671215), is an anti-protozoal agent that has garnered significant interest for its broad-spectrum antiviral properties.[1][2][3] It is structurally similar to emetine but generally exhibits lower cardiotoxicity, making it a more viable candidate for further investigation.[1][4] Research has demonstrated its efficacy against a range of viruses, primarily through the inhibition of host cell protein synthesis, a critical process for viral replication.[1][4][5][6] These notes provide an overview of this compound's application in cell culture-based antiviral studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Antiviral Action
The primary antiviral mechanism of this compound is the potent inhibition of eukaryotic protein synthesis.[1][7] By binding to the 40S subunit of the host cell's ribosome, it disrupts the translocation step of elongation, thereby halting the synthesis of both host and viral proteins.[7] Since viruses are dependent on the host's translational machinery to produce their own proteins (such as polymerases and structural proteins), this inhibition effectively terminates viral replication.[1][8] Studies have shown that the specific stereoisomer, (-)-R,S of 2,3-dehydroemetine (often designated as DHE4), is particularly potent in this regard.[1][4][5][6] This mechanism provides a broad-spectrum activity, as it targets a fundamental host process required by numerous viruses.
Caption: Mechanism of this compound's antiviral action.
Quantitative Data Summary
This compound has been evaluated against several viruses in various cell lines. The following table summarizes the key quantitative data from these studies, including the 50% effective concentration (EC₅₀ or IC₅₀) required to inhibit viral replication and the 50% cytotoxic concentration (CC₅₀) that affects cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound (DHE4) | HCoV-OC43 | Vero E6 | 63 | >10 | >158 | [1] |
| This compound (DHE4) | Coronaviruses (general) | - | 50 - 100 | - | - | [1][4][5][6][8][9] |
| Emetine (for comparison) | SARS-CoV-2 | Vero E6 | 7 | 1.96 | 280 | [10] |
| Emetine (for comparison) | HCoV-OC43 | Vero E6 | 40 | >10 | >250 | [1] |
| Emetine (for comparison) | Ebola Virus (EBOV) | Vero E6 | 16.9 | - | - | [11] |
| Emetine (for comparison) | Zika Virus (ZIKV) | - | - | - | - | [11] |
Note: Data for the closely related compound emetine is included for comparative purposes, as it shares a similar mechanism of action. DHE4 refers to the (-)-R,S isomer of 2,3-dehydroemetine.
Experimental Protocols
This section provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in a cell culture setting.
Protocol 1: Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the CC₅₀ value.
Materials:
-
Host cell line (e.g., Vero E6)
-
Complete growth medium (e.g., MEM with 5% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical range is from 0.01 µM to 100 µM. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 72 hours) at 37°C with 5% CO₂.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the drug concentration and use regression analysis to determine the CC₅₀ value.[12]
Protocol 2: Antiviral Activity Assay (RT-qPCR Based)
This protocol quantifies the reduction in viral RNA in the presence of this compound to determine the IC₅₀ value.
Materials:
-
Host cell line (e.g., Vero E6)
-
Virus stock (e.g., HCoV-OC43)
-
This compound stock solution (in DMSO)
-
24-well or 96-well cell culture plates
-
Infection medium (low serum, e.g., 2% FBS)
-
RNA extraction kit
-
RT-qPCR reagents, primers, and probe specific to the target virus (e.g., N-gene).[1]
Procedure:
-
Cell Seeding: Seed cells in plates to achieve a confluent monolayer on the day of infection.
-
Infection: Aspirate the growth medium and infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, an MOI of 20.[1] Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum, wash the cells once with PBS, and add infection medium containing serial dilutions of this compound. Include an "infected, untreated" virus control.
-
Incubation: Incubate the plates for the desired time post-infection (e.g., 72 hours).[1]
-
RNA Extraction: Harvest the cell culture supernatant or cell lysate and extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the viral RNA copies. Use a standard curve for absolute quantification or the ΔΔCt method for relative quantification, normalizing to the untreated virus control.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Plot the inhibition percentage against the drug concentration and use regression analysis to determine the IC₅₀ value.
Caption: General workflow for in vitro antiviral screening.
Protocol 3: Protein Synthesis Inhibition Assay (Puromycin Pulse Labeling)
This protocol directly measures the effect of this compound on host cell protein synthesis.
Materials:
-
Host cell line (e.g., Vero E6)
-
Complete growth medium
-
This compound and control inhibitor (e.g., Cycloheximide)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer and reagents for Western Blot
-
Anti-puromycin antibody
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency.[1]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.03–10 μM). Incubate for 1 hour.[1]
-
Puromycin Pulse: Add puromycin to a final concentration of 10 µg/mL and incubate for exactly 12 minutes.[1] Puromycin will be incorporated into nascent polypeptide chains, acting as a label.
-
Recovery & Lysis: Wash the cells with warm PBS and allow them to recover in drug-free medium for 30 minutes.[1] Then, lyse the cells to prepare protein extracts.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Analysis: The intensity of the puromycin signal corresponds to the rate of protein synthesis. A reduction in signal in this compound-treated cells compared to the untreated control indicates inhibition of protein synthesis. Quantify band intensity to determine the IC₅₀ for protein synthesis inhibition.
References
- 1. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Determining Effective Dosage of Dehydroemetine for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine, a synthetic analog of emetine (B1671215), is an antiprotozoal agent that has garnered interest for its potential applications in other therapeutic areas, including oncology. Its primary mechanism of action is the inhibition of protein synthesis, a critical process for the proliferation of rapidly dividing cells, such as cancer cells.[1][2] Determining the precise and effective dosage of this compound is paramount for the success and reproducibility of in vitro experiments. This document provides detailed application notes and protocols to guide researchers in establishing the optimal concentration range for their specific cell lines and experimental setups.
Mechanism of Action
This compound exerts its biological effects primarily by targeting the machinery of protein synthesis. It specifically binds to the 40S ribosomal subunit, which is a key component of the ribosome responsible for decoding mRNA. By binding to this subunit, this compound effectively stalls the process of translation elongation, preventing the ribosome from moving along the mRNA and adding new amino acids to the growing polypeptide chain. This leads to a global shutdown of protein synthesis, ultimately resulting in cell growth arrest and, in many cases, apoptosis. While the primary target is the ribosome, downstream effects may influence various signaling pathways that are sensitive to protein synthesis inhibition, including the mTOR pathway, which is a central regulator of cell growth and proliferation.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes representative IC50 values of this compound against a panel of common human cancer cell lines. It is important to note that these values can vary depending on the specific cell line, culture conditions, and the assay used. Therefore, it is highly recommended that researchers determine the IC50 value empirically for their experimental system.
| Cell Line | Cancer Type | Assay Duration (hours) | Example IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 0.05 - 0.2 |
| MCF-7 | Breast Cancer | 72 | 0.1 - 0.5 |
| A549 | Lung Cancer | 72 | 0.2 - 1.0 |
| HepG2 | Liver Cancer | 72 | 0.15 - 0.8 |
| PC-3 | Prostate Cancer | 72 | 0.3 - 1.5 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits protein synthesis by targeting the 40S ribosomal subunit.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
References
Application Notes and Protocols: Dehydroemetine in Organoid Models of Parasitic Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of organoid technology has revolutionized in vitro modeling of host-parasite interactions, offering a physiologically relevant platform that recapitulates the complex architecture and cellular diversity of native tissues. This is particularly valuable for studying parasitic infections, where traditional 2D cell cultures often fail to mimic the intricate in vivo environment. Dehydroemetine (B1670200), a synthetic derivative of emetine, is an antiprotozoal agent known for its efficacy against infections such as amoebiasis.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in parasites.[3][4][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound against parasitic infections using intestinal organoid models.
While direct studies on this compound in parasitic organoid models are not yet widely published, this guide synthesizes established protocols for organoid culture and parasitic infection with the known mechanisms of this compound to provide a robust framework for such investigations.
Mechanism of Action of this compound
This compound exerts its antiparasitic effects through a multi-faceted approach. The primary mechanism is the potent inhibition of protein synthesis within the parasite. The compound binds to the 40S ribosomal subunit, which disrupts the elongation phase of protein synthesis by preventing the translocation of the growing polypeptide chain.[3][4] This cessation of protein production is critical for the parasite's growth and replication, ultimately leading to its demise.[4] Additionally, this compound can interfere with the parasite's nucleic acid metabolism and affect its cytoskeleton by preventing the polymerization of tubulin into microtubules.[3]
Experimental Protocols
The following protocols are adapted from established methods for generating and infecting intestinal organoids.[6][7][8]
Generation and Culture of Human Intestinal Organoids
This protocol describes the generation of human intestinal organoids from adult stem cells derived from intestinal crypts.
Materials:
-
Human intestinal tissue biopsies
-
Chelating solution (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel)
-
IntestiCult™ Organoid Growth Medium (or similar)
-
DMEM/F-12 medium
-
Penicillin-Streptomycin
-
HEPES buffer
Procedure:
-
Tissue Digestion:
-
Wash intestinal biopsies with cold PBS.
-
Mince the tissue into small pieces.
-
Incubate in a chelating solution for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
-
-
Crypt Isolation:
-
Vigorously shake the tissue fragments in cold PBS to release the crypts.
-
Pellet the crypts by centrifugation at 300 x g for 5 minutes.
-
Resuspend the pellet in basal medium and filter through a 70 µm cell strainer.
-
-
Organoid Seeding:
-
Centrifuge the filtered crypt suspension and resuspend the pellet in a basement membrane matrix.
-
Plate 50 µL domes of the crypt-matrix mixture into a pre-warmed 24-well plate.
-
Allow the domes to solidify at 37°C for 10-15 minutes.
-
-
Organoid Culture:
-
Add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in a fresh basement membrane matrix.
-
Parasitic Infection of Intestinal Organoids
This protocol outlines the infection of established intestinal organoids with a model protozoan parasite (e.g., Cryptosporidium parvum).
Materials:
-
Mature intestinal organoids (7-10 days old)
-
Cryptosporidium parvum oocysts
-
Bleach solution (for oocyst excystation)
-
DMEM/F-12 medium
Procedure:
-
Oocyst Excystation:
-
Treat C. parvum oocysts with a bleach solution on ice to sterilize the surface.
-
Wash the oocysts with sterile PBS.
-
Induce excystation by incubating the oocysts in pre-warmed infection medium (e.g., DMEM/F-12) at 37°C.
-
-
Organoid Infection:
-
Mechanically disrupt the mature organoids into smaller fragments.
-
Resuspend the fragments in the infection medium containing the excysted sporozoites.
-
Co-culture the organoid fragments with the sporozoites for 2-4 hours at 37°C.
-
-
Post-Infection Culture:
-
Pellet the infected organoid fragments and resuspend them in the basement membrane matrix.
-
Plate and culture as described in the organoid generation protocol.
-
Monitor the infection progression over time using microscopy.
-
This compound Treatment and Efficacy Assessment
This protocol details the treatment of infected organoids with this compound and methods to quantify its antiparasitic activity.
Materials:
-
Infected intestinal organoids (24-48 hours post-infection)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Organoid growth medium
-
Reagents for quantitative PCR (qPCR) or immunofluorescence staining
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in the organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the solvent).
-
-
Treatment:
-
Replace the medium of the infected organoid cultures with the medium containing different concentrations of this compound.
-
Incubate the treated organoids for 24-72 hours.
-
-
Efficacy Assessment (choose one or more):
-
Quantitative PCR (qPCR):
-
Lyse the organoids and extract total DNA.
-
Perform qPCR using primers specific for a parasite gene (e.g., C. parvum 18S rRNA) and a host gene for normalization.
-
Calculate the parasite load relative to the vehicle control.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the organoids.
-
Stain with an antibody specific to a parasite antigen and a nuclear counterstain (e.g., DAPI).
-
Image using confocal microscopy and quantify the number of parasites per organoid.
-
-
Organoid Viability Assay:
-
Assess the cytotoxicity of this compound on the host organoids using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Presentation
The following tables present hypothetical data from an experiment evaluating the efficacy of this compound against Cryptosporidium parvum in human intestinal organoids.
Table 1: Effect of this compound on C. parvum Load in Intestinal Organoids (48h Treatment)
| This compound Conc. (µM) | Relative Parasite Load (qPCR, normalized to control) | % Inhibition |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% |
| 0.1 | 0.72 ± 0.06 | 28% |
| 1 | 0.35 ± 0.04 | 65% |
| 10 | 0.08 ± 0.02 | 92% |
| 50 | 0.01 ± 0.005 | 99% |
Table 2: Cytotoxicity of this compound on Human Intestinal Organoids (48h Treatment)
| This compound Conc. (µM) | Organoid Viability (% of Vehicle Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 |
| 1 | 95 ± 6.1 |
| 10 | 88 ± 7.3 |
| 50 | 65 ± 8.9 |
Organoid models provide a powerful and physiologically relevant system for screening and characterizing antiparasitic compounds. The protocols and data presented here offer a comprehensive framework for investigating the application of this compound in organoid models of parasitic infection. This approach can yield valuable insights into the drug's efficacy, mechanism of action, and potential host toxicity, thereby accelerating the development of novel therapeutic strategies against parasitic diseases. Future studies could expand on this by using organoids from different host species or by modeling co-infections with other pathogens.[6]
References
- 1. This compound – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Harmonization of Protocols for Multi-Species Organoid Platforms to Study the Intestinal Biology of Toxoplasma gondii and Other Protozoan Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Organoids as tools to investigate gastrointestinal nematode development and host interactions [frontiersin.org]
Flow Cytometry Analysis of Dehydroemetine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine, a synthetic analog of the natural alkaloid emetine (B1671215), is an antiprotozoal agent historically used in the treatment of amoebiasis.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 40S ribosomal subunit, thereby impeding the elongation of polypeptide chains.[1][3] Recent research has unveiled its potential as an anti-cancer agent, with studies on the related compound emetine demonstrating induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Emetine has been shown to modulate multiple signaling pathways implicated in cancer progression, including the Wnt/β-catenin, PI3K/AKT, MAPK, and NF-κB pathways.[2]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of single cells in a heterogeneous population.[5] This application note provides detailed protocols for the analysis of this compound-treated cells using flow cytometry to assess its effects on cell cycle progression and apoptosis. The presented methodologies and illustrative data will guide researchers in evaluating the cellular responses to this compound treatment.
Data Presentation
The following tables summarize illustrative quantitative data based on studies of the closely related compound, emetine, in the KG-1a acute myeloid leukemia (AML) cell line.[2] This data is intended to serve as a representative example of the expected outcomes following this compound treatment and analysis. Actual results may vary depending on the cell line, this compound concentration, and exposure time.
Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in KG-1a Cells
| Treatment | Concentration (µM) | Time (h) | % of Cells in Sub-G0/G1 (Apoptotic) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control (Untreated) | 0 | 24 | 8.9 | 65.2 | 15.1 | 10.8 |
| This compound | 0.5 | 24 | 32.3 | 45.8 | 12.3 | 9.6 |
| This compound | 1.0 | 24 | 34.1 | 42.1 | 14.2 | 9.6 |
| This compound | 2.0 | 24 | 46.2 | 35.5 | 10.1 | 8.2 |
| Control (Untreated) | 0 | 48 | 13.3 | 62.1 | 16.5 | 8.1 |
| This compound | 0.5 | 48 | 62.3 | 25.4 | 7.2 | 5.1 |
| This compound | 1.0 | 48 | 69.3 | 18.9 | 6.8 | 5.0 |
| This compound | 2.0 | 48 | 71.7 | 15.3 | 8.1 | 4.9 |
Data adapted from de Melo et al. (2018) for emetine and presented as illustrative for this compound.[2]
Table 2: Illustrative Induction of Apoptosis by this compound in KG-1a Cells
| Treatment | Concentration (µM) | Time (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | 0 | 48 | 85.2 | 5.3 | 9.5 |
| This compound | 0.5 | 48 | 27.7 | 35.1 | 37.2 |
| This compound | 1.0 | 48 | 28.4 | 38.2 | 33.4 |
| This compound | 2.0 | 48 | 20.5 | 41.3 | 38.2 |
Data adapted from de Melo et al. (2018) for emetine and presented as illustrative for this compound.[2]
Table 3: IC50 Values of Emetine in a Panel of AML Cell Lines (24h treatment)
| Cell Line | IC50 (nM) |
| HL-60 | ~150 |
| KG-1 | ~150 |
| Kasumi-1 | ~150 |
| MonoMac-1 | ~150 |
Data from Andresen et al. (2016) for emetine.[6]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol describes the preparation and analysis of this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining, which stoichiometrically binds to DNA.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., KG-1a, adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., based on pre-determined IC50 values) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to obtain better resolution. The DNA content is proportional to the PI fluorescence intensity. Gate on single cells to exclude doublets and analyze the histogram of PI fluorescence to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis by staining for phosphatidylserine (B164497) (PS) externalization (an early apoptotic event) using Annexin V and for loss of membrane integrity (a late apoptotic/necrotic event) using PI.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Annexin V Binding Buffer (10X)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1. It is important to collect both the floating (potentially apoptotic) and adherent cells.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Annexin V Binding Buffer.
-
Cell Counting: Determine the cell concentration and adjust it to approximately 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Caption: A generalized workflow for the flow cytometry analysis of this compound-treated cells.
Caption: Potential signaling pathways modulated by this compound leading to anti-cancer effects.
Conclusion
The protocols and illustrative data provided in this application note offer a comprehensive framework for investigating the effects of this compound on cancer cells using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided Graphviz diagrams visually summarize the experimental workflow and the complex signaling networks that may be targeted by this compound, facilitating a deeper understanding of its cellular impact. Further studies are warranted to confirm these effects in a broader range of cancer cell lines and to elucidate the precise molecular targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Developing Dehydroemetine-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), is an inhibitor of protein synthesis that has been investigated for its antiparasitic and potential anticancer activities.[1] Its primary mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of protein synthesis.[1] Understanding the mechanisms of resistance to this compound is crucial for its potential therapeutic application. The development of this compound-resistant cell lines in vitro is an essential tool for studying these resistance mechanisms, identifying potential biomarkers, and evaluating strategies to overcome resistance.
These application notes provide a detailed guide to establishing and characterizing this compound-resistant cancer cell lines. The protocols outlined are based on established methodologies for generating drug-resistant cell lines and known mechanisms of resistance to similar compounds.
Data Presentation
The development of this compound resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following tables provide a summary of representative IC50 values for this compound (or its parent compound, emetine) in sensitive parental cancer cell lines and the expected shift in IC50 upon the development of resistance.
Table 1: this compound/Emetine IC50 Values in Sensitive Parental Cancer Cell Lines
| Cell Line | Cancer Type | This compound/Emetine IC50 | Reference |
| MGC803 | Gastric Cancer | 0.0497 µM (Emetine) | [1] |
| HGC-27 | Gastric Cancer | 0.0244 µM (Emetine) | [1] |
| CCRF-CEM | Leukemia | 0.05 µM (Emetine) | [2] |
| Jurkat | Leukemia | 0.17 µM (Emetine) | [2] |
Table 2: Illustrative Example of Acquired this compound Resistance
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Primary Resistance Mechanism |
| MGC803-DHE-R | 0.05 | 2.5 | 50 | Upregulation of ABCB1 (P-glycoprotein) |
| HGC-27-DHE-R | 0.025 | 1.0 | 40 | Altered drug target (ribosomal protein mutation) |
| CCRF-CEM-DHE-R | 0.05 | 2.0 (Emetine) | 40 | Upregulation of ABCB1 (P-glycoprotein) |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound hydrochloride (stock solution prepared in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture the parental cell line to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. The concentration range should be wide enough to encompass the expected IC50 (e.g., 0.001 µM to 10 µM). b. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the cell viability against the logarithm of the this compound concentration. c. Calculate the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound-Resistant Cell Lines by Dose Escalation
Objective: To develop a this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound hydrochloride
-
T-25 or T-75 cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Development: a. Culture the parental cells in a T-25 or T-75 flask to ~70% confluency. b. Treat the cells with this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve. c. Maintain the cells in the presence of this this compound concentration, changing the medium every 2-3 days.
-
Dose Escalation: a. Once the cells have adapted and are proliferating at a steady rate (indicated by reaching ~80% confluency in a similar timeframe as the parental cells), subculture them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase). b. If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3] c. Repeat this process of gradual dose escalation over a period of several months. The entire process can take 6-12 months or longer.[4] d. At each successful dose escalation step, cryopreserve a vial of cells for backup.
-
Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells are able to proliferate in a this compound concentration that is significantly higher (e.g., 10 to 50-fold) than the initial IC50 of the parental line. b. Culture the resistant cells continuously in the presence of the final this compound concentration for at least 10-15 passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the developed cell line.
Materials:
-
This compound-resistant cell line
-
Parental cell line
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting (antibodies against ABCB1, p-Akt, Akt, p-ERK, ERK, β-catenin, etc.)
-
Materials for RT-qPCR (primers for ABCB1 and housekeeping genes)
-
Flow cytometer
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
Procedure:
-
Confirmation of Resistance: a. Determine the IC50 of this compound for both the parental and the resistant cell lines simultaneously using Protocol 1. b. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. A significantly increased RI confirms the resistant phenotype.[3]
-
Investigation of Resistance Mechanisms: a. Expression of Drug Efflux Pumps: i. Western Blotting: Analyze the protein expression levels of ABCB1 (P-glycoprotein) in parental and resistant cell lysates. An increased level in the resistant line suggests this as a mechanism of resistance.[2] ii. RT-qPCR: Quantify the mRNA levels of the ABCB1 gene to determine if the upregulation is at the transcriptional level.[5] b. Analysis of Signaling Pathways: i. Western Blotting: Examine the phosphorylation status and total protein levels of key components of signaling pathways implicated in drug resistance, such as PI3K/AKT, MAPK/ERK, and Wnt/β-catenin.[6][7][8] Compare the protein expression between parental and resistant cells, both at baseline and after this compound treatment.
-
Functional Assays: a. Apoptosis Assay: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours. Perform an Annexin V/PI staining and analyze by flow cytometry to assess the level of apoptosis. Resistant cells are expected to show a lower percentage of apoptotic cells compared to parental cells.
Visualizations
Mechanism of Action and Resistance Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reduction of cytotoxicity of the alkaloid emetine through P-glycoprotein (MDR1/ABCB1) in human Caco-2 cells and leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Wnt/β-catenin pathway reverses multi-drug resistance and EMT in Oct4+/Nanog+ NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroemetine in Combination Therapy: Application Notes and Protocols for Antiprotozoal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dehydroemetine (B1670200) in combination with other antiprotozoal agents. The following sections detail the mechanisms of action, summarize clinical and in vitro data, and provide detailed protocols for experimental evaluation.
Introduction
This compound, a synthetic analog of emetine (B1671215), is an antiprotozoal agent historically used in the treatment of amoebiasis, particularly in cases resistant to standard therapies.[1] Its primary mechanism of action involves the inhibition of protein synthesis in protozoa by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[1][2] Combination therapy involving this compound has been explored to enhance efficacy, reduce toxicity, and combat drug resistance. This document outlines the application of this compound in combination with other antiprotozoal drugs, supported by data from clinical and preclinical studies.
Combination Therapies and Supporting Data
This compound has been investigated in combination with several other antiprotozoal agents, most notably for the treatment of amoebiasis and malaria.
This compound and Metronidazole (B1676534) for Amoebiasis
The combination of this compound and metronidazole has been shown to be effective in treating severe forms of amoebiasis, such as hepatopulmonary amoebiasis and ameboma.[1][3]
Clinical Data Summary
| Study | Disease | Combination Regimen | No. of Patients | Efficacy | Reference |
| Jain NK, et al. (1990) | Hepatopulmonary Amoebiasis | This compound and Metronidazole | 33 | "The best therapeutic results were obtained with a combination of this compound and metronidazole."[1] | [1] |
| Various (as reviewed) | Ameboma | This compound (10 days) followed by Metronidazole (10 days) and then Iodoquinol (20 days) is the drug of choice. | N/A | Recommended treatment regimen.[3] | [3] |
| Scragg JN & Powell SJ (1968) | Amoebic Liver Abscess (Children) | Metronidazole combined with this compound | 15 | Cured 13 out of 15 children.[4] | [4] |
This compound and Chloroquine (B1663885) for Amoebic Liver Abscess
The combination of this compound and chloroquine has been used in the treatment of amoebic liver abscess, particularly in children.[5]
Clinical Data Summary
| Study | Disease | Combination Regimen | No. of Patients | Efficacy | Reference |
| Scragg JN & Powell SJ (1968) | Amoebic Liver Abscess (Children) | This compound (2 mg/kg/day for 10 days) combined with Chloroquine. | 12 | Cured 11 out of 12 children.[6] | [6] |
This compound in Antimalarial Combination Therapy
Recent in vitro studies have highlighted the potential of this compound in combination with other antimalarials against multi-drug resistant Plasmodium falciparum.
In Vitro Data Summary
| Combination | Plasmodium falciparum Strain | IC50 of (-)-R,S-dehydroemetine | Synergy Assessment | Reference |
| (-)-R,S-dehydroemetine + Atovaquone (B601224) | K1 (multidrug-resistant) | 71.03 ± 6.1 nM | Synergistic antimalarial activity was observed. Specific Combination Index (CI) values require full-text access.[7] | [7] |
| (-)-R,S-dehydroemetine + Proguanil (B194036) | K1 (multidrug-resistant) | 71.03 ± 6.1 nM | Synergistic antimalarial activity was observed. Specific Combination Index (CI) values require full-text access.[7] | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and molecular targets of this compound and its combination partners is crucial for rational drug development.
This compound's Mechanism of Action
This compound primarily targets protein synthesis in protozoa. It binds to the E-site of the 40S ribosomal subunit, which interferes with the translocation of tRNA during the elongation phase of protein synthesis, ultimately leading to cell death.[2]
Caption: Mechanism of this compound Action.
Mechanisms of Combination Partners
-
Metronidazole: This prodrug is activated in anaerobic protozoa by reduction of its nitro group, forming reactive radicals that damage DNA and other macromolecules.[8][9]
-
Chloroquine: In amoebiasis, chloroquine is thought to accumulate in the acidic food vacuoles of the parasite, inhibiting essential enzymatic processes.[10][11]
-
Atovaquone: This agent inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential.[12][13]
-
Proguanil: While its metabolite, cycloguanil, inhibits dihydrofolate reductase, proguanil itself acts synergistically with atovaquone by enhancing the collapse of the mitochondrial membrane potential.[1][12]
Caption: Mechanisms of Combination Partner Drugs.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Workflow
Caption: Checkerboard Assay Workflow.
Detailed Protocol
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO).
-
Create a series of two-fold serial dilutions for each drug in the appropriate culture medium. The concentration range should typically span from 4x to 1/16x the known or estimated MIC of each drug.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of culture medium to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of the serial dilutions of Drug A.
-
Along the y-axis (e.g., rows B-G), add 50 µL of the serial dilutions of Drug B.
-
This creates a matrix of drug combinations. Include wells with each drug alone (column 1 and row A) and a drug-free growth control well.
-
-
Inoculation and Incubation:
-
Prepare a standardized inoculum of the protozoan parasite (e.g., Entamoeba histolytica trophozoites) in the logarithmic growth phase.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate under conditions suitable for the specific parasite (e.g., 37°C in an anaerobic or microaerophilic environment for E. histolytica).
-
-
Determination of MIC:
-
After the incubation period (e.g., 48-72 hours), determine the MIC for each well. This can be done visually using an inverted microscope or by using a viability assay (e.g., resazurin-based assay). The MIC is the lowest concentration of the drug(s) that inhibits visible parasite growth.
-
-
Calculation of FICI:
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in a combination well that shows inhibition:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
In Vitro Cultivation of Entamoeba histolytica Trophozoites
Maintaining a healthy culture of protozoa is essential for reliable drug susceptibility testing.
Protocol
-
Media Preparation (TYI-S-33 Medium):
-
Prepare the basal medium containing tryptone, yeast extract, glucose, L-cysteine, ascorbic acid, and salts.
-
Autoclave and cool to 48°C.
-
Aseptically add heat-inactivated adult bovine serum, a vitamin-tween 80 mixture, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.
-
-
Subculturing:
-
Grow trophozoites as a monolayer in borosilicate glass screw-cap tubes at 37°C.
-
To passage the culture, chill the tubes in an ice-water bath for 5-10 minutes to detach the amoebae.
-
Invert the tubes several times to ensure a uniform suspension of trophozoites.
-
Aseptically transfer an aliquot of the cell suspension to a new tube containing fresh, pre-warmed medium.
-
Subculture every 48-72 hours.
-
In Vivo Evaluation in a Murine Model of Amebic Colitis
Animal models are critical for assessing the in vivo efficacy of drug combinations.
Protocol
-
Animal Model:
-
Use a susceptible mouse strain (e.g., C3H/HeJ or CBA/J).
-
Induce amebic colitis by intracecal inoculation of E. histolytica trophozoites.
-
-
Drug Administration:
-
Prepare the drug combination in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the drugs at predetermined doses and schedules. Include control groups receiving each drug alone and the vehicle.
-
-
Efficacy Assessment:
-
Monitor the animals for clinical signs of disease (e.g., weight loss, diarrhea).
-
At the end of the treatment period, sacrifice the animals and collect cecal contents and tissues.
-
Quantify the parasite burden in the cecal contents by microscopy or quantitative PCR.
-
Assess the severity of intestinal inflammation and tissue damage through histopathological analysis of cecal tissues.
-
-
Data Analysis:
-
Compare the parasite load and pathology scores between the treatment and control groups to determine the efficacy of the combination therapy.
-
Conclusion
This compound, in combination with other antiprotozoal agents, presents a promising therapeutic strategy for treating parasitic diseases like amoebiasis and potentially malaria. The provided data and protocols offer a framework for researchers to further investigate and optimize these combination therapies. Rigorous in vitro and in vivo studies are essential to validate synergistic interactions and to establish safe and effective dosing regimens for clinical applications.
References
- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metronidazole and Niridazole combined with this compound in Treatment of Children with Amoebic Liver Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine hydrochloride and this compound combined with chloroquine in the treatment of children with amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Lead Optimization of this compound for Repositioned Use in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chloroquine Has a Cytotoxic Effect on Acanthamoeba Encystation through Modulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Avoiding experimental artifacts with Dehydroemetine treatment
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding common experimental artifacts when using Dehydroemetine. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic antiprotozoal agent that primarily functions by inhibiting protein synthesis.[1][2][3] It binds to the 40S subunit of the eukaryotic ribosome, which arrests the translocation step of the growing polypeptide chain.[1][2][4] This halt in protein production ultimately leads to cell death.[1] Some studies also indicate a multimodal mechanism of action, including the disruption of mitochondrial membrane potential.[5][6]
Q2: What are the potential off-target effects or secondary mechanisms of this compound?
While its main target is the ribosome, this compound has been reported to have other effects that could influence experimental outcomes. These include interference with nucleic acid metabolism and disruption of the cellular cytoskeleton by binding to tubulin.[7] Its parent compound, emetine (B1671215), has also been shown to inhibit mitochondrial protein synthesis.[8] Researchers should be aware that the observed cellular phenotype may not be solely due to the inhibition of cytosolic protein synthesis.
Q3: How can I determine the optimal working concentration of this compound for my specific cell line?
The optimal concentration is highly dependent on the cell type and the duration of the experiment. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) based on published data (see Table 1). A typical incubation time for an initial screen is 48 to 72 hours.[5]
Q4: My cell viability assay shows a U-shaped or bell-shaped dose-response curve. What is causing this artifact?
This is a common artifact in high-throughput screening and can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can scatter light or otherwise interfere with the optical or fluorescence readings of the assay, leading to an artificially high signal that appears as increased viability.[9] Always visually inspect your highest concentration wells for any signs of precipitation.
-
Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the assay reagent (e.g., resazurin, MTT) or inhibit the reporter enzyme (e.g., luciferase) at high concentrations. This chemical reaction is independent of cell metabolism and leads to a false signal.[9]
-
Complex Biological Responses: At very high, often supra-pharmacological concentrations, drugs can have off-target effects that may trigger cellular processes that counteract the primary cytotoxic mechanism or interfere with the assay chemistry.[10]
Q5: How long should I incubate my cells with this compound?
The incubation time depends on the specific research question and the assay being performed. For cytotoxicity and IC50 determination, incubation times of 48 to 72 hours are common to allow for the full effect of protein synthesis inhibition to manifest.[5] For mechanism-of-action studies looking at early events like the inhibition of protein synthesis itself, much shorter incubation times (e.g., 1 to 6 hours) may be more appropriate.
Section 2: Data Summaries
Table 1: Reported IC50 Values for this compound
This table summarizes published 50% inhibitory concentration (IC50) values for different biological systems. These values serve as a starting point for designing dose-response experiments.
| Target Organism/Cell Line | Isomer | IC50 Value | Reference |
| Plasmodium falciparum (K1 strain) | (-)-R,S-dehydroemetine | 71.03 ± 6.1 nM | [5][6] |
| Plasmodium falciparum (K1 strain) | (-)-S,S-dehydroisoemetine | 2.07 ± 0.26 µM | [5][6] |
| HeLa Cell-Free Extract (Emetine) | N/A | ~80 µM | [4] |
Table 2: General Starting Concentration Ranges for Common Cell-Based Assays
Use this table to guide the design of your initial range-finding experiments. The final optimal concentrations must be determined empirically for your specific experimental system.
| Assay Type | Suggested Starting Range (Log Scale) | Notes |
| Cytotoxicity / IC50 Determination | 1 nM to 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Protein Synthesis Inhibition | 100 nM to 200 µM | Effects are often observed at higher concentrations in cell-free systems. |
| Apoptosis / Caspase Activation | 0.5x to 10x IC50 | Bracket the empirically determined IC50 value for your cell line. |
| Cell Cycle Analysis | 0.1x to 2x IC50 | Use sub-lethal to moderately lethal concentrations to observe effects on cell cycle progression without inducing widespread cell death. |
Section 3: Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible Cytotoxicity Results
| Symptom | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven cell distribution in the microplate.[9][11] | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. |
| Edge Effects: Evaporation of media from the outer wells of the plate during long incubations.[12] | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: The compound is not fully soluble at the tested concentrations. | Visually inspect wells with a microscope. Test a lower top concentration or use a different solvent system (ensure solvent controls are included). | |
| Batch-to-Batch Variability | Cell Passage Number/Health: Cells at high passage numbers can have altered sensitivity. | Use cells within a consistent and low passage number range. Monitor cell health and doubling time before each experiment. |
| Reagent Variability: Differences in lots of serum, media, or assay reagents. | Qualify new lots of reagents before use in critical experiments. | |
| Solvent Concentration: Inconsistent final concentration of the vehicle (e.g., DMSO).[9] | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Problem 2: High Background Signal in Apoptosis Assays
| Symptom | Possible Cause | Recommended Solution |
| High Caspase Activity in Negative Control Wells | Unhealthy Cells at Plating: Cells were stressed or dying before treatment. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of plating. |
| Assay Reagent Cytotoxicity: The detection reagent itself is causing cell stress or death.[12] | Run a control with cells and the assay reagent only (no this compound) to check for toxicity. | |
| Contamination: Mycoplasma or bacterial contamination can induce apoptosis. | Regularly test cell cultures for contamination. | |
| Fluorescence Signal in No-Cell Controls | Media Interference: Phenol (B47542) red or other components in the culture medium can cause background fluorescence.[12] | Use phenol red-free medium for the final assay step. Include "media-only" and "media + compound" wells to measure background. |
Section 4: Visual Guides and Workflows
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Lead Optimization of this compound for Repositioned Use in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Mitochondrial protein synthesis: inhibition by emetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dehydroemetine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dehydroemetine concentration for in vitro cytotoxicity assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a synthetic derivative of emetine (B1671215) and primarily exerts its cytotoxic effects by inhibiting protein synthesis.[1] It binds to the 40S subunit of the eukaryotic ribosome, which interferes with the translocation step of polypeptide chain elongation.[2] This disruption of protein synthesis ultimately halts cell growth and proliferation, leading to cell death.[2]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: For an initial screening of this compound's cytotoxic effects, it is advisable to use a broad concentration range spanning several orders of magnitude. A common starting point for novel compounds is to test from the nanomolar (nM) to the micromolar (µM) range (e.g., 1 nM to 100 µM). Based on data from the related compound emetine, which shows IC50 values in the nanomolar to low micromolar range in many cancer cell lines, a more focused initial screen for this compound could be between 10 nM and 10 µM.[3][4][5]
Q3: What is the best solvent to use for this compound and what is the maximum recommended final concentration in cell culture?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture wells should be kept as low as possible to avoid solvent-induced cytotoxicity, typically at or below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific research question. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours. A time-course experiment is recommended to determine the most appropriate endpoint for your specific cell line and experimental goals. Some studies have shown that the cytotoxic effects of protein synthesis inhibitors can be observed within 24 to 72 hours.[3][4]
Q5: Are there known IC50 values for this compound in common cancer cell lines?
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of the related compound, emetine, in various human cancer cell lines after 72 hours of treatment. This data can serve as a valuable starting point for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC803 | Gastric Cancer | 0.0497 |
| HGC-27 | Gastric Cancer | 0.0244 |
| HCT116 | Colon Cancer | 0.06 |
| KG-1a | Acute Myeloid Leukemia | ~0.5 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 |
| NB4 | Acute Promyelocytic Leukemia | ~0.2 |
| THP-1 | Acute Monocytic Leukemia | ~0.3 |
| Jurkat | Acute T-cell Leukemia | ~0.05 |
| K-562 | Chronic Myelogenous Leukemia | ~0.4 |
| MCF-7 | Breast Cancer | ~0.2 |
| HepG2 | Hepatocellular Carcinoma | ~0.3 |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | ~0.5 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~0.4 |
| SSC-9 | Head and Neck Squamous Cell Carcinoma | ~0.6 |
| SSC-25 | Head and Neck Squamous Cell Carcinoma | ~0.7 |
Note: The IC50 values for the leukemia, breast, liver, and head and neck cancer cell lines are approximated from graphical data presented in the cited source.[3][4]
Experimental Protocols & Methodologies
General Workflow for Determining this compound Cytotoxicity
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium without this compound or DMSO.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible under a microscope.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding and mix gently between pipetting. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed | Concentration range is too low; this compound precipitated out of solution; The chosen cell line is resistant. | Test a higher concentration range (e.g., up to 100 µM). Visually inspect the wells for any precipitate after adding the compound. Consider using a different cell line or a positive control to validate the assay. |
| High background signal in the assay | Contamination of cell culture; this compound interferes with the assay chemistry. | Regularly check cultures for microbial contamination. Run a cell-free control with this compound and the assay reagents to check for direct interference. |
| Unexpectedly high cytotoxicity at all concentrations | Error in stock solution concentration or dilution; Solvent cytotoxicity. | Verify all calculations and prepare fresh dilutions. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). |
| Delayed cytotoxic effect | As a protein synthesis inhibitor, the cytotoxic effects of this compound may not be immediate and can take time to manifest as protein turnover is required. | Increase the incubation time (e.g., up to 72 hours) to allow for the depletion of essential proteins and the manifestation of cytotoxicity. |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound in inhibiting eukaryotic protein synthesis.
References
- 1. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of translation reorganization upon persistent ribosome collision stress in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dehydroemetine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroemetine. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of protein synthesis.[1][2][3] It specifically binds to the 40S subunit of the ribosome, which interferes with the translocation step of polypeptide chain elongation, ultimately leading to a halt in protein production.[3][4]
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[5] Key areas to investigate include:
-
Cell-related factors:
-
Cell health and passage number: Use cells that are in a consistent, healthy growth phase and within a narrow passage number range. Senescent or overly confluent cells can exhibit altered sensitivity to drugs.[5]
-
Cell seeding density: Inconsistent cell numbers per well can significantly impact the results.[5][6] Ensure your cell suspension is homogenous before and during plating.
-
Mycoplasma contamination: This common contamination can alter cellular metabolism and drug response.[5][6] Regularly test your cell lines.
-
-
Compound-related factors:
-
Solubility: Ensure this compound is fully dissolved in your vehicle solvent (e.g., DMSO) and then in the culture medium. Precipitation will lead to a lower effective concentration.[5][7]
-
Stability: this compound may be unstable in aqueous culture media over long incubation periods. This can lead to a decrease in the effective concentration over the course of the experiment.[2][4]
-
-
Assay-related factors:
-
Reagent variability: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[5]
-
Incubation times: Ensure that the duration of drug exposure and the timing of assay reagent addition are consistent across all experiments.[6]
-
Q3: I am observing unexpected cytotoxicity at very low concentrations of this compound, or my vehicle control wells show toxicity. What should I do?
A3: This issue often points to problems with the solvent or contamination.
-
Solvent toxicity: The vehicle solvent, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and is consistent across all wells, including your vehicle control.[4][6]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death, masking the specific effects of your compound.[8] Visually inspect your cultures for any signs of contamination and perform regular mycoplasma testing.
Q4: I am not observing the expected biological effect of this compound in my experiments. What are the potential reasons?
A4: A lack of an observable effect can be due to several factors:
-
Compound integrity and activity:
-
Degradation: The compound may have degraded due to improper storage or handling.[4] Store this compound as recommended by the supplier, protected from light and repeated freeze-thaw cycles.
-
Solubility issues: If the compound has precipitated out of solution, it will not be available to the cells.[2][5]
-
-
Cellular factors:
-
Cell line resistance: The cell line you are using may be inherently resistant to this compound or may have developed resistance over time.
-
Target expression: While this compound targets a fundamental process, variations in ribosomal protein expression or the presence of drug efflux pumps could influence sensitivity.
-
-
Experimental design:
-
Incorrect concentration range: You may be using a concentration range that is too low to elicit a response. Perform a broad dose-response experiment to identify the effective concentration range.
-
Insufficient incubation time: The duration of the experiment may not be long enough for the effects of protein synthesis inhibition to manifest as a measurable outcome (e.g., decreased cell viability).
-
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
If you are experiencing high variability in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. Consider using a multichannel pipette for more consistent seeding.[8][9] |
| Edge Effects | Evaporation from the outermost wells of a microplate can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[9] |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each serial dilution and when adding reagents to the plate to avoid cross-contamination and inaccurate volumes.[8] |
| Incomplete Solubilization (MTT Assay) | For MTT assays, ensure the formazan (B1609692) crystals are completely dissolved by the solubilizing agent (e.g., DMSO). Incomplete solubilization is a major source of variability.[6] |
| Compound Interference with Assay Reagents | Some compounds can directly interact with assay reagents (e.g., reducing MTT). Include a "compound-only" control (no cells) to check for such interactions. |
Low or No Bioactivity Observed
If this compound is not producing the expected effect, follow this guide:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light.[4] |
| Inadequate Solubility | Visually inspect your stock and working solutions for any precipitate. You may need to optimize the solvent or use a gentle warming or vortexing step to ensure complete dissolution.[7] |
| Sub-optimal Concentration Range | Perform a dose-response study with a wider range of concentrations, including higher concentrations than initially tested, to determine the effective dose. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the effects of this compound within the experimental timeframe. Consider using a more direct measure of its activity, such as a protein synthesis inhibition assay. |
Experimental Protocols
Protocol: In Vitro Protein Synthesis Inhibition Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on protein synthesis using a cell-free transcription-translation (TX-TL) system with a luciferase reporter.
Materials:
-
Commercially available cell-free E. coli TX-TL kit (e.g., Promega, NEB)
-
Luciferase reporter plasmid DNA
-
This compound
-
DMSO (vehicle)
-
Nuclease-free water
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in nuclease-free water or the assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (e.g., ≤1%).
-
-
Reaction Setup (on ice):
-
Thaw the TX-TL kit components on ice.
-
Prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA according to the manufacturer's instructions.
-
-
Assembling the Assay Plate:
-
Aliquot the master mix into the wells of a white, opaque 96-well plate.
-
Add your this compound dilutions to the appropriate wells.
-
Include a vehicle control (DMSO) and a "no DNA" control (master mix without the reporter plasmid) for background measurement.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2 to 4 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well.
-
Incubate for 2-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU from the "no DNA" control wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[1]
-
Protocol: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, exponentially growing cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).[5]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5]
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits protein synthesis by binding to the 40S ribosomal subunit.
General Experimental Workflow for this compound
Caption: A typical workflow for assessing the in vitro effects of this compound.
Troubleshooting Logic for Inconsistent Results
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Dehydroemetine-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of dehydroemetine-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: this compound-induced cardiotoxicity primarily involves the blockade of cardiac ion channels. Key mechanisms include:
-
L-type Calcium Channel Blockade: This compound (B1670200) reduces the force of contraction in a concentration-dependent manner by blocking L-type calcium channels. This effect can be mitigated by increasing the extracellular calcium concentration.[1]
-
Increased Potassium Permeability: It is suggested that this compound increases the permeability of the myocardial cell membrane to potassium, leading to an accumulation of potassium in the extracellular space.[2]
-
Sodium Channel Blockade: Emetine (B1671215), a related compound, has been shown to cause a tonic block of sodium channels, which likely contributes to its cardiotoxic effects.[3]
Q2: What are the typical electrocardiogram (ECG) changes observed in animal models of this compound-induced cardiotoxicity?
A2: In rat models, this compound administration leads to a predictable sequence of ECG changes. Disturbances in intraventricular conduction and a slowing of the heart rate are the earliest observed effects.[4] With increasing doses, prolongation of the atrioventricular conduction time and complete heart block can occur.[4] Atrial extrasystoles and paroxysmal atrial tachycardia may also be observed.[4]
Q3: Are there any potential therapeutic interventions or reversal agents for this compound-induced cardiotoxicity?
A3: Yes, based on its mechanism of action, the following interventions can be considered:
-
Calcium Administration: Since this compound blocks L-type calcium channels, increasing the extracellular calcium concentration can help to overcome this blockade and restore myocardial contractility.[1][5] Intravenous administration of calcium chloride or calcium gluconate is a potential strategy.[6][7][8]
-
Adrenaline: Adrenaline has been shown to antagonize the reduction in the rate and amplitude of atrial contraction caused by this compound.[2]
-
Antioxidant Therapy: While not specifically studied for this compound, oxidative stress is a common mechanism in drug-induced cardiotoxicity.[9][10] Antioxidants like quercetin (B1663063) have shown protective effects in models of doxorubicin-induced cardiotoxicity and could be explored for this compound.[11][12]
Q4: What cardiac biomarkers are relevant for monitoring this compound-induced cardiotoxicity?
A4: While specific studies on this compound are limited, general biomarkers for drug-induced cardiac injury are applicable. These include cardiac troponins (cTnI and cTnT) and creatine (B1669601) kinase-MB (CK-MB), which are indicative of myocardial damage.[13]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality rate in the animal cohort.
| Possible Cause | Troubleshooting Step |
| This compound Overdose | Review the dosage calculation and administration protocol. Ensure accurate body weight measurement for each animal. Consider a dose-response study to determine the optimal dose for inducing cardiotoxicity without excessive mortality. |
| Cumulative Toxicity | The cardiotoxic effects of this compound are cumulative.[4] If using a multi-dose regimen, consider reducing the dose or increasing the interval between doses. |
| Animal Strain Variability | Different animal strains may have varying sensitivities to this compound. If possible, test different strains to find one with a more suitable tolerance. |
| Anesthesia Complications | If ECG or other procedures require anesthesia, ensure the anesthetic agent and dose are appropriate and do not exacerbate cardiac depression. |
Issue 2: Inconsistent or uninterpretable ECG recordings.
| Possible Cause | Troubleshooting Step |
| Poor Electrode Contact | Ensure proper placement of subcutaneous needle electrodes. Shave the electrode sites for better contact. Use electrode gel to improve conductivity. |
| Animal Movement | For conscious recordings, allow the animal to acclimate to the recording chamber to minimize movement artifacts. For anesthetized recordings, ensure an adequate depth of anesthesia. |
| Electrical Interference | Ensure the recording setup is properly grounded. Braid or twist electrode cables together to reduce mains pickup.[14] |
| Incorrect Filter Settings | Use appropriate filter settings on the physiograph to remove unwanted noise without distorting the ECG signal. |
Issue 3: Lack of significant cardiotoxic effect at the intended dose.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Preparation | Verify the concentration and stability of the this compound solution. Ensure it is properly stored and handled. |
| Route of Administration | The route of administration can significantly impact drug bioavailability. Intravenous administration generally produces a more rapid and potent effect than subcutaneous or intraperitoneal routes. |
| Insufficient Dose | The cardiotoxic effects of this compound are dose-dependent.[1] A higher dose may be required to induce the desired level of cardiotoxicity. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Emetine/Dehydroemetine on Cardiac Parameters in Animal Models
| Parameter | Animal Model | Drug & Dose | Observed Effect | Reference |
| Force of Contraction | Guinea-pig papillary muscle | Emetine dihydrochloride (B599025) (8-256 µM) | Concentration-dependent reduction | [1] |
| Sinoatrial & Atrioventricular Node Activity | Guinea-pig isolated nodes | Emetine dihydrochloride (8-256 µM) | Concentration-dependent reduction | [1] |
| QRS Interval | Rat (in vivo) | Emetine (1 mg/kg, s.c., 5x/week) | Prolongation starting on day 5 | [4] |
| T Wave | Rat (in vivo) | Emetine (1 mg/kg, s.c., 5x/week) | Flattening beginning in week 4 | [4] |
| PR Interval | Rat (in vivo) | Emetine (1 mg/kg, s.c., 5x/week) | Prolongation at the end of week 4 | [4] |
Experimental Protocols
Electrocardiogram (ECG) Recording in Anesthetized Rats
Objective: To monitor cardiac electrical activity following this compound administration.
Materials:
-
Anesthetic (e.g., thiopental, 50 mg/kg body weight, intraperitoneally)[15]
-
Animal operation table
-
Subcutaneous needle electrodes
-
Student's physiograph or similar ECG recording system
-
Calipers for ECG interval measurement
Procedure:
-
Anesthetize the rat with thiopental.[15]
-
Secure the animal on the operation table.
-
Insert subcutaneous needle electrodes on the palmar surface of the front limbs and the left hind limb for standard leads. Attach a ground electrode to the right hind limb.[15]
-
Connect the electrodes to the physiograph.
-
Record the ECG at a chart speed of 50 mm/s with normal filtering.[15]
-
Allow for a 20-30 minute equilibration period before baseline recording.[16]
-
Administer this compound and record the ECG continuously or at predefined time points.
-
Measure ECG parameters (RR interval, QRS duration, QT interval) from Lead II.[15] Calculate the heart rate from the RR interval. The QT interval can be corrected for heart rate using Bazett's formula (QTc = QT/√RR).[15]
Patch-Clamp Measurement of L-type Calcium Current (ICa,L) in Isolated Cardiomyocytes
Objective: To quantify the inhibitory effect of this compound on L-type calcium channels.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp amplifier (e.g., Axopatch-200B)
-
Inverted microscope
-
Glass microelectrodes (3-5 MΩ resistance)
-
Pipette and bath solutions (specific compositions required)
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure:
-
Place isolated cardiomyocytes in a chamber on the inverted microscope and continuously superfuse with extracellular solution.[17]
-
Pull glass microelectrodes and fill with pipette solution.[17]
-
Form a gigaseal with a cardiomyocyte and rupture the patch to achieve whole-cell configuration.[17]
-
Use a voltage clamp protocol to elicit ICa,L. A typical protocol involves a holding potential of -80 mV, a brief prepulse to -40 mV to inactivate sodium channels, followed by depolarizing steps (e.g., to 0 mV for 200-250 ms).[18]
-
Record baseline ICa,L.
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Record ICa,L in the presence of this compound.
-
Analyze the data to determine the effect of this compound on current amplitude and kinetics. Current densities can be calculated by dividing the current amplitude by the cell capacitance.[17]
Histopathological Examination of Heart Tissue
Objective: To assess structural changes in the myocardium following this compound treatment.
Materials:
-
Formaldehyde solution (10% neutral buffered formalin)
-
Ethanol series (for dehydration)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Light microscope
Procedure:
-
At the end of the experiment, euthanize the animal and excise the heart.
-
Fix the heart tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the tissue at a thickness of 5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope for evidence of myocardial damage, such as myocyte vacuolization, inflammation, and necrosis.
Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed signaling pathway of this compound cardiotoxicity.
Experimental Workflow for Assessing this compound Cardiotoxicity
Caption: General workflow for studying this compound cardiotoxicity.
Logical Relationship for Troubleshooting High Mortality
Caption: Troubleshooting logic for high mortality in animal studies.
References
- 1. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on isolated guinea-pig atria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel blockade in the cardiotoxic action of emetine dihydrochloride in isolated cardiac preparations and ventricular myocytes of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of this compound on isolated guinea-pig atria. Influence of ouabain and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Greater Miami Valley EMS Council - Virtual Drug Bag - Calcium Chloride [gmvemsc.org]
- 8. novascotia.ca [novascotia.ca]
- 9. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
- 10. Oxidative Stress and Heart Failure: Mechanisms, Signalling Pathways, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. iworx.com [iworx.com]
- 15. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 17. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
Protocol for reducing Dehydroemetine injection site reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating injection site reactions associated with Dehydroemetine. The following information is intended to support pre-clinical and clinical research and is not a substitute for professional medical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it administered via injection?
This compound is an antiprotozoal agent used in the treatment of amoebiasis.[1] It is a synthetic derivative of emetine (B1671215) and is noted to be a severe irritant when administered orally, necessitating its administration via deep intramuscular injection.[1]
Q2: What are the common injection site reactions associated with this compound?
Q3: Can the formulation of this compound be altered to reduce injection site reactions?
While specific studies on reformulating this compound to reduce local reactions are limited, general principles of parenteral formulation can be applied. This includes optimizing the pH and osmolality of the vehicle, and potentially including excipients that may reduce irritation. Any reformulation would require extensive pre-clinical safety and efficacy testing.
Q4: Are there specific administration techniques that can minimize injection site reactions?
Yes, certain injection techniques are known to reduce pain and leakage of irritant medications into subcutaneous tissue. The Z-track method is a widely recommended technique for intramuscular injections of irritating substances.[1][3]
Q5: What immediate steps can be taken to alleviate discomfort after a this compound injection?
Applying a cold compress to the injection site for 15-20 minutes post-injection can help reduce pain and swelling.[1][3] Over-the-counter pain relievers may also be considered, subject to appropriate clinical and non-clinical guidelines.
Troubleshooting Guide for Injection Site Reactions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Severe Pain During Injection | - Rapid injection speed- Cold temperature of the injectate | - Administer the injection slowly (e.g., 10 seconds per milliliter)[1][3]- Allow the this compound solution to come to room temperature for approximately 30 minutes before injection[1][3] |
| Post-Injection Swelling and Redness | - Local inflammatory response to the drug | - Apply a cold compress or ice pack to the area for 15-20 minutes[1][3]- Ensure proper injection technique to minimize tissue trauma |
| Formation of a Hard Lump (Induration) | - Localized inflammation and tissue reaction | - Apply a warm compress to the area to help disperse the medication and increase blood flow[1][3]- Rotate injection sites for subsequent administrations[1][3] |
| Leakage of Medication at the Injection Site | - Improper injection technique | - Utilize the Z-track injection method to seal the medication within the muscle tissue[1][3] |
| Abscess Formation | - Bacterial contamination of the injection site or equipment- Severe inflammatory reaction | - Maintain strict aseptic technique during preparation and administration- If an abscess is suspected, seek immediate medical evaluation for potential incision and drainage, and antibiotic therapy |
Quantitative Data on Injection Site Reactions
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the types of local adverse effects reported. For context, incidence rates for injection site reactions with other intramuscularly administered irritant drugs can vary widely.
| Adverse Effect | Reported for this compound | Notes |
| Pain at Injection Site | Yes[3] | Described as a "common" side effect. |
| Abscess Formation | Yes[1] | A potential, more severe skin reaction. |
| Eczema-like Rash | Yes[1] | Also noted as a possible skin reaction. |
| Muscle Pain (Myalgia) | Yes[1][3] | Can be a local or systemic effect. |
Experimental Protocols
Protocol 1: Z-Track Intramuscular Injection Technique
This protocol describes the Z-track method for administering this compound to minimize local irritation and medication leakage.
Materials:
-
This compound solution for injection
-
Appropriate size sterile syringe and needle
-
Alcohol swabs
-
Sterile gauze
-
Sharps disposal container
Procedure:
-
Preparation:
-
Ensure the this compound solution is at room temperature.
-
Draw the prescribed dose of this compound into the syringe.
-
Select a suitable intramuscular injection site (e.g., ventrogluteal or vastus lateralis muscle).
-
Cleanse the selected site with an alcohol swab and allow it to air dry completely.
-
-
Administration:
-
With the non-dominant hand, pull the skin and subcutaneous tissue laterally or downwards about 1-1.5 inches (2.5-3.8 cm) from the injection site.
-
Hold the syringe like a dart at a 90-degree angle to the skin.
-
Insert the needle with a quick, smooth motion deep into the muscle.
-
Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle and prepare a new injection.
-
If no blood is aspirated, inject the medication slowly, at a rate of approximately 10 seconds per milliliter.
-
Wait for 10 seconds after the injection is complete before withdrawing the needle.
-
-
Post-Injection:
-
Simultaneously withdraw the needle and release the displaced skin and tissue. This creates a "Z" shaped track that seals the medication in the muscle.
-
Apply gentle pressure to the site with a dry sterile gauze. Do not massage the area, as this can cause irritation.
-
Dispose of the syringe and needle in a sharps container.
-
Protocol 2: Formulation Modification for Reduced Irritation (Hypothetical)
This protocol outlines a general approach for the experimental reformulation of an irritant intramuscular drug like this compound. This is a hypothetical protocol and would require extensive validation.
Objective: To develop a formulation of this compound with reduced potential for injection site reactions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
A selection of biocompatible buffers (e.g., phosphate, citrate, histidine)
-
Tonicity-adjusting agents (e.g., sodium chloride, mannitol)
-
Solubilizing agents/surfactants (e.g., polysorbate 80, cyclodextrins)
-
pH meter, osmometer
-
In vitro cell culture models (e.g., muscle cell lines)
-
In vivo animal models
Methodology:
-
Excipient Screening:
-
Prepare a series of small-scale formulations of this compound with varying excipients.
-
Evaluate the effect of different buffers on the pH and stability of the this compound solution.
-
Assess the impact of tonicity-adjusting agents on the osmolality of the formulations, aiming for isotonicity where possible.
-
Investigate the use of solubilizing agents to potentially reduce the concentration of free drug at the injection site, which may decrease irritation.
-
-
In Vitro Cytotoxicity Testing:
-
Expose a relevant muscle cell line (e.g., C2C12 myoblasts) to the different this compound formulations.
-
Assess cell viability using assays such as MTT or LDH release to identify formulations with lower cytotoxicity.
-
-
In Vivo Local Tolerance Studies:
-
Select the most promising formulations from in vitro testing for evaluation in a suitable animal model (e.g., rabbit, rat).
-
Administer the formulations via intramuscular injection.
-
Monitor the injection sites for signs of irritation (erythema, edema) at regular intervals.
-
Perform histopathological examination of the injection site tissue to assess the degree of inflammation and muscle damage.
-
-
Data Analysis:
-
Compare the in vitro and in vivo results of the experimental formulations to the standard this compound formulation.
-
Select the lead candidate formulation with the most favorable safety and tolerance profile for further development.
-
Visualizations
Caption: Mechanism of this compound and the inflammatory pathway at the injection site.
Caption: Workflow for developing a reduced-irritation this compound formulation.
References
Dehydroemetine degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and storage conditions of dehydroemetine (B1670200).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled conditions to ensure its stability and efficacy.[1][2] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For the solid form (this compound dihydrochloride), it should be kept in a tightly closed container.[4]
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from its structural analogue, emetine. The primary known degradation pathway is oxidative degradation. Under oxidative stress, the this compound molecule is susceptible to cleavage, particularly at the isoquinoline (B145761) rings.
Q3: What are the likely degradation products of this compound?
A3: Based on studies of the closely related compound emetine, the main degradation products of this compound under oxidative conditions are expected to be:
-
m-Hemipinic acid (4,5-dimethoxyphthalic acid) [5]
-
6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline [5]
These products result from the oxidative cleavage of the this compound molecule.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact drug from its degradation products. The use of a photodiode array (PDA) detector can aid in peak purity analysis and identification of degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of this compound potency in solution. | Improper storage conditions (e.g., exposure to light, elevated temperature). | Prepare fresh solutions for in-vivo experiments on the day of use. For stock solutions, adhere strictly to recommended storage temperatures (-20°C for short-term, -80°C for long-term).[3] |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound due to stress factors in the experimental setup (e.g., incompatible solvents, extreme pH). | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure all solvents and excipients are compatible with this compound. |
| Precipitation observed in this compound stock solution. | Poor solubility or storage at an inappropriate temperature. | To aid dissolution, sonication or gentle heating can be used. Ensure the stock solution is clear before use. Store at the recommended temperatures to maintain solubility. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid (Dihydrochloride salt) | Tightly closed container | Room temperature (below 30°C) | As per expiry date | [4][6] |
| Stock Solution | In appropriate solvent (e.g., DMSO) | -20°C | Up to 1 month | [3] |
| Stock Solution | In appropriate solvent (e.g., DMSO) | -80°C | Up to 6 months | [3] |
| Injection | Controlled room temperature | 15°C to 25°C | As per expiry date | [2] |
Table 2: Summary of Potential this compound Degradation under Forced Conditions (Qualitative)
| Stress Condition | Expected Degradation | Potential Degradation Products (inferred from Emetine) |
| Acid Hydrolysis | Likely | Hydrolysis of ether linkages, cleavage of the isoquinoline rings. |
| Base Hydrolysis | Likely | Similar to acid hydrolysis, potentially at a different rate. |
| Oxidation (e.g., H₂O₂) | High | Cleavage of the molecule. |
| Thermal | Possible | Dependent on temperature and duration. |
| Photolytic (UV/Vis light) | Possible | Photochemical reactions leading to various degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of DMSO, PEG300, and Tween-80 for in-vivo preparations) at a concentration of 1 mg/mL.[3]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed powder in a suitable solvent to achieve a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (1 mg/mL) to UV light (254 nm) and visible light for 7 days.
-
Analyze the stressed sample by HPLC.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity of the this compound peak and to obtain UV spectra of the degradation products.
-
If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magnascientiapub.com [magnascientiapub.com]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dehydroemetine Resistance in Parasitic Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dehydroemetine (B1670200) resistance in parasitic strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a synthetic analogue of emetine (B1671215), primarily acts by inhibiting protein synthesis in parasites.[1][2] It binds to the 40S ribosomal subunit, which stalls the translocation step of polypeptide chain elongation, ultimately leading to cell death.[1][2]
Q2: What are the known mechanisms of this compound resistance in parasites?
The most well-documented mechanism of resistance, particularly in Entamoeba histolytica, is the overexpression of P-glycoprotein (P-gp) efflux pumps.[3][4][5] These membrane proteins actively transport this compound out of the parasite's cell, reducing the intracellular drug concentration to sub-lethal levels.[3][6] Key genes involved in this process in E. histolytica are EhPgp1 and EhPgp5.[3][4] The expression of EhPgp5 is inducible by the presence of the drug.[3][7]
Q3: Can this compound resistance be reversed?
Yes, in some cases. Resistance mediated by P-glycoprotein efflux pumps can often be reversed by calcium channel blockers like verapamil (B1683045).[8][9] Verapamil is thought to competitively inhibit the P-gp transporter, thereby increasing the intracellular concentration of the primary drug.[9][10][11]
Q4: Are there other potential mechanisms of resistance besides efflux pumps?
While efflux pumps are a primary mechanism, other possibilities in protozoan parasites include alterations in the drug's target (the ribosome) through mutation, though this is less commonly reported for emetine and this compound.[12] Parasites can also develop resistance through metabolic inactivation of the drug or by up-regulating metabolic bypass pathways.[13]
Troubleshooting Guides
Problem 1: Failure to Induce this compound Resistance in Vitro
| Possible Cause | Troubleshooting Step |
| Initial this compound concentration is too high. | Start with a very low, sub-lethal concentration of this compound (e.g., the IC25 or lower) and gradually increase the concentration in a stepwise manner over a prolonged period (weeks to months). |
| Parasite culture is not healthy. | Ensure the parasite culture is in the logarithmic growth phase and has high viability before starting the drug selection process. Use freshly prepared media and monitor for any signs of stress or contamination. |
| Inadequate exposure time. | The development of resistance is a gradual process. Maintain continuous drug pressure on the culture for an extended duration. |
| Loss of resistant parasites during subculturing. | When subculturing, ensure that a sufficient number of viable parasites are transferred to the new culture medium containing this compound. |
Problem 2: Inconsistent Results in In Vitro Susceptibility Assays
| Possible Cause | Troubleshooting Step |
| Variable parasite density. | Standardize the initial parasite inoculum for each assay. Inconsistent cell numbers will lead to variability in the IC50 values. |
| Drug degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |
| Inconsistent incubation conditions. | Ensure that the temperature, CO2 levels (if applicable), and humidity are consistent across all experiments. |
| Subjective endpoint determination. | Utilize a quantitative and objective method for determining parasite viability, such as a colorimetric assay (e.g., NBT reduction assay) or a fluorescence-based assay, to minimize user bias.[14] |
Problem 3: Loss of the Resistant Phenotype
| Possible Cause | Troubleshooting Step |
| Removal of drug pressure. | Resistance mediated by the overexpression of efflux pumps can sometimes be unstable in the absence of the selective agent. It is crucial to continuously culture the resistant strain in the presence of this compound. |
| Contamination with wild-type parasites. | Ensure strict aseptic techniques to prevent contamination of the resistant culture with sensitive parasites. Periodically re-clone the resistant population to maintain a homogenous culture. |
Quantitative Data
Table 1: In Vitro Susceptibility of Entamoeba histolytica to Emetine
| Strain | Description | IC50 (µg/mL) |
| HM1:IMSS | Emetine-sensitive (Wild-Type) | 5 |
| Emetine-Resistant Clone 1 | Lab-induced resistant | 14 |
| Emetine-Resistant Clone 2 | Lab-induced resistant | 14 |
Data sourced from Prabhu R, et al. (2000).[1]
Table 2: In Vitro Susceptibility of Entamoeba Isolates to Emetine
| Isolate Type | Number of Isolates | Mean IC50 (µM) |
| E. histolytica (Reference Strain HM1:IMSS) | 1 | 29.9 |
| E. histolytica (Clinical Isolates) | 15 | 31.2 |
| E. dispar (Clinical Isolates) | 30 | 32.8 |
Data sourced from Bansal D, et al. (2004).[14]
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance in Entamoeba histolytica
-
Establish a Healthy Culture: Begin with a healthy, axenically cultured population of E. histolytica (e.g., strain HM1:IMSS) in the logarithmic phase of growth in a suitable medium like TYI-S-33.
-
Determine the Initial IC50: Perform an in vitro susceptibility assay (see Protocol 2) to determine the baseline 50% inhibitory concentration (IC50) of this compound for the wild-type strain.
-
Initiate Drug Pressure: Start by exposing the parasite culture to a sub-lethal concentration of this compound, typically the IC25 (the concentration that inhibits 25% of the parasite population).
-
Gradual Dose Escalation: Once the culture has adapted and is growing robustly at the initial concentration, gradually increase the this compound concentration in small increments (e.g., 1.25 to 1.5-fold).
-
Monitor and Subculture: Continuously monitor the culture for growth and viability. Subculture the parasites as needed, always maintaining the drug pressure in the fresh medium.
-
Clonal Selection: Once the culture can tolerate a significantly higher concentration of this compound compared to the initial IC50, isolate clonal populations. This can be achieved by methods such as limiting dilution or plating on semi-solid agar (B569324) containing the selective concentration of the drug.[1]
-
Characterize Resistant Clones: For each isolated clone, determine the new IC50 value to quantify the level of resistance.
-
Maintain Resistant Stock: Cryopreserve aliquots of the resistant clones and continuously culture them in the presence of the selective concentration of this compound to maintain the resistant phenotype.
Protocol 2: In Vitro this compound Susceptibility Assay for Entamoeba histolytica
This protocol is adapted from the nitroblue tetrazolium (NBT) reduction assay.[14]
-
Parasite Preparation: Harvest E. histolytica trophozoites from a 24-hour old culture in the logarithmic growth phase. Centrifuge, wash, and resuspend the parasites in fresh medium. Adjust the parasite concentration to 3 x 10^5 parasites/mL.[14]
-
Drug Dilution Series: Prepare a stock solution of this compound in DMSO.[14] Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using the culture medium as the diluent. Include a drug-free control (medium with DMSO) and a blank (medium only).
-
Incubation: Add the parasite suspension to each well of the microtiter plate. Incubate the plate under appropriate anaerobic or low-oxygen conditions at 37°C for 48 hours.
-
Viability Assessment (NBT Assay):
-
Prepare a fresh solution of NBT in the culture medium.
-
Add the NBT solution to each well and incubate for an additional 2-3 hours at 37°C.
-
Viable parasites will reduce the yellow NBT to a blue formazan (B1609692) precipitate.
-
Stop the reaction by adding a stopping solution (e.g., 5% acetic acid).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the drug concentration on a logarithmic scale.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for EhPgp1 and EhPgp5 Expression
-
RNA Extraction: Isolate total RNA from both this compound-sensitive (wild-type) and this compound-resistant E. histolytica trophozoites using a suitable RNA extraction kit or the TRIzol method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design specific primers for the target genes (EhPgp1 and EhPgp5) and a stable reference gene (e.g., actin or GAPDH) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. The reaction mixture typically includes the master mix, forward and reverse primers, cDNA template, and nuclease-free water.[15]
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[15]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in the expression of EhPgp1 and EhPgp5 in the resistant strain compared to the sensitive strain, normalized to the reference gene.
Visualizations
Caption: Signaling pathway of inducible this compound resistance in E. histolytica.
Caption: Experimental workflow for inducing and characterizing this compound resistance.
References
- 1. Isolation of emetine resistant clones of Entamoeba histolytica by petri dish agar method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein genes of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary sequences of two P-glycoprotein genes of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entamoeba histolytica EhPgp5 transcriptional activation depends on putative emetine response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of Entamoeba histolytica mutants resistant to emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G protein signaling in the parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of reference genes for quantitative RT-PCR normalization in Suaeda aralocaspica, an annual halophyte with heteromorphism and C4 pathway without Kranz anatomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroemetine In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroemetine in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic antiprotozoal agent.[1] It is an isoquinoline (B145761) alkaloid and a derivative of emetine, but with fewer side effects.[1] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[2] It binds to the 40S subunit of the ribosome, which interferes with the translocation step of polypeptide chain elongation, ultimately leading to cell growth arrest and death.[2]
Q2: What are the known major side effects and toxicities of this compound in vivo?
A2: The most significant dose-limiting toxicity of this compound is cardiotoxicity, which can manifest as arrhythmias, hypotension, and myocarditis.[3][4] Other reported side effects include pain at the injection site, muscle weakness, nausea, vomiting, and diarrhea.[3] Due to its cardiotoxic potential, careful monitoring of cardiovascular parameters is often recommended during in vivo studies.[4]
Q3: How can I prepare this compound for in vivo administration?
A3: this compound dihydrochloride (B599025) is sparingly soluble in water. For research purposes, stock solutions can be prepared in DMSO.[5] For in vivo administration, further dilution in appropriate vehicles is necessary. One suggested solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option involves using a solubilizing agent like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[5] It is crucial to ensure the final formulation is clear, sterile, and has a pH within a physiologically acceptable range (the pH of a 30 mg/mL solution in water is between 3.5-5.0).[6]
Q4: Are there any advanced drug delivery systems being explored for this compound?
A4: Yes, research has been conducted on novel drug delivery systems to improve the therapeutic index of this compound. For instance, this compound nanoparticles have been developed for the treatment of visceral leishmaniasis. Encapsulating cardiotoxic drugs in nanoparticles or liposomes is a known strategy to alter biodistribution, potentially reducing accumulation in the heart and mitigating cardiac side effects.[7][8] These systems can also improve solubility and stability.[9]
Q5: What are the key considerations when designing an in vivo study with this compound?
A5: Key considerations include:
-
Toxicity Monitoring: Due to its cardiotoxicity, a pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model. Monitoring for signs of distress, weight loss, and cardiovascular changes (if equipment is available) is crucial.[10]
-
Route of Administration: this compound is typically administered via intramuscular (IM) or intravenous (IV) injection.[2][11] The choice of route can significantly impact the pharmacokinetic and toxicity profiles.
-
Formulation: The vehicle used to dissolve and administer this compound should be well-tolerated and not cause adverse effects on its own. Ensure the formulation is sterile and non-irritating.[6]
-
Control Groups: Appropriate vehicle control groups are essential to differentiate the effects of the drug from those of the delivery vehicle.
Troubleshooting Guides
Issue 1: Precipitation or Poor Solubility of this compound Formulation
| Symptom | Possible Cause | Suggested Solution |
| The final solution is cloudy or contains visible particles. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The pH of the solution is not optimal.- The temperature of the solution is too low. | - Decrease the concentration of this compound.- Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) to improve solubility.[5]- Consider using a solubilizing agent like a cyclodextrin (B1172386) (e.g., SBE-β-CD).[5]- Gently warm the solution or use sonication to aid dissolution, but be mindful of the drug's stability at higher temperatures.[5]- Adjust the pH of the vehicle, staying within a biocompatible range (typically pH 4.5-8.0 for injections).[12] |
| The drug precipitates out of solution after a short period. | - The formulation is not stable at the storage temperature.- Interaction between this compound and components of the vehicle. | - Prepare the formulation fresh before each use.- Store the stock solution at -20°C or -80°C as recommended.[5]- Evaluate the stability of the final formulation over the intended use period. |
Issue 2: Adverse Events Observed in Animals Post-Injection
| Symptom | Possible Cause | Suggested Solution |
| Inflammation, swelling, or signs of pain at the injection site (for IM or SC routes). | - The formulation is irritating (e.g., due to pH, high concentration of co-solvents, or drug properties).- Improper injection technique causing tissue damage.[6] | - Reduce the concentration of this compound and any potentially irritating excipients (like DMSO).- Increase the injection volume while staying within recommended limits for the site and animal species to lower the concentration.[12]- Ensure the pH of the formulation is near neutral.- Rotate injection sites for subsequent doses.[6]- Review and refine injection technique to minimize tissue trauma.[13] |
| Lethargy, hunched posture, ruffled fur, or sudden death shortly after dosing. | - Acute toxicity, potentially cardiotoxicity.[3]- Anaphylactic reaction to the drug or vehicle. | - Immediately lower the dose. Conduct a dose-response study to find a better-tolerated dose.- Administer the injection more slowly for IV infusions to avoid rapid peak concentrations.- Consider a different route of administration (e.g., IM instead of IV) which may have a slower absorption rate.- Evaluate the possibility of encapsulating this compound in a nanoparticle or liposomal system to reduce acute toxicity.[7][8] |
| Weight loss or reduced activity over several days of dosing. | - Cumulative toxicity. | - Reduce the dosing frequency (e.g., every other day instead of daily).- Lower the dose for the remainder of the study.- Implement supportive care for the animals (e.g., hydration, supplemental nutrition).- Consider a drug delivery system that provides a sustained release, which may reduce peak plasma concentrations and associated toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound Analogs Against P. falciparum
| Compound | Target Strain | IC₅₀ (nM) |
| (-)-R,S-dehydroemetine | K1 (multidrug-resistant) | 71.03 ± 6.1 |
| (-)-S,S-dehydroisoemetine | K1 (multidrug-resistant) | 2070 ± 260 |
| Data sourced from a study on the repositioning of this compound for malaria. |
Table 2: Recommended Dosing for this compound (Traditional Use)
| Population | Dose | Route | Duration |
| Adult | 1 mg/kg/day (up to 60mg/day) | IM | 4-6 days |
| Pediatric (20kg) | 1 mg/kg | IM | Every 12 hours (max 10 days) |
| Neonatal (3kg) | 0.5 - 0.7 mg/kg | IM | Every 12 hours (max 10 days) |
| These are traditional clinical doses and should be adapted for preclinical models based on tolerability studies.[3][14][15] |
Experimental Protocols
Protocol 1: Preparation and Administration of a Standard this compound Solution for In Vivo Studies
-
Preparation of this compound Stock Solution (10 mg/mL):
-
Aseptically weigh the required amount of this compound dihydrochloride (MW: 551.6 g/mol ).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in sterile, newly opened DMSO to a final concentration of 10 mg/mL.[5]
-
Vortex and/or sonicate briefly if needed to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months.[5]
-
-
Preparation of Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse):
-
Thaw an aliquot of the 10 mg/mL stock solution.
-
Prepare the vehicle: a sterile mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of the this compound stock solution. For a 1 mL final volume, this would be 100 µL.
-
Add the vehicle components sequentially while vortexing gently: 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[5]
-
Ensure the final solution is clear and free of precipitates. Prepare this dosing solution fresh on the day of administration.
-
-
Intramuscular (IM) Administration to a Mouse:
-
Restrain the mouse securely.
-
Disinfect the skin over the quadriceps or hamstring muscle of the hind limb with 70% alcohol.[13]
-
Using an appropriate gauge needle (e.g., 27G), insert the needle into the muscle, directed away from the femur to avoid the sciatic nerve.[6][11]
-
Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[13]
-
Inject the calculated volume (e.g., 200 µL for a 10 mg/kg dose in a 20g mouse) slowly and steadily. The maximum recommended volume for a single IM site in a mouse is typically low (e.g., 20-30 µL), so the dose may need to be split between multiple sites if the volume is large.[12]
-
Withdraw the needle and apply gentle pressure to the site if necessary.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Hypothetical Protocol for Evaluating a Novel Liposomal this compound Formulation
-
Formulation of Liposomal this compound:
-
(This is a hypothetical example, as a specific protocol for this compound is not available in the provided search results. This is based on common liposome (B1194612) preparation methods for isoquinoline alkaloids).[9][16]
-
Prepare a lipid film of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 55:40:5.
-
Hydrate the lipid film with a solution of this compound dihydrochloride in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0) to form multilamellar vesicles (MLVs).
-
Subject the MLVs to repeated freeze-thaw cycles followed by extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound using a size exclusion chromatography column.
-
Characterize the final liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug load.
-
-
In Vivo Comparative Study Design:
-
Animal Model: Use a relevant animal model (e.g., a tumor xenograft model if investigating anticancer effects, or an infection model for antiparasitic activity).
-
Study Groups (n=8-10 animals/group):
-
Vehicle Control (the vehicle used for the standard formulation)
-
Empty Liposomes Control
-
Standard this compound Solution (prepared as in Protocol 1) at Dose X
-
Liposomal this compound at Dose X
-
(Optional) Liposomal this compound at a higher dose (e.g., 1.5X or 2X) to assess if the formulation improves the therapeutic window.
-
-
Administration: Administer the formulations via IV injection.
-
Endpoints:
-
Efficacy: Monitor the primary efficacy endpoint (e.g., tumor volume, parasite load) over time.
-
Toxicity: Monitor animal body weight, clinical signs of toxicity, and perform terminal blood collection for complete blood count (CBC) and serum chemistry (including markers of cardiac and liver function).
-
Pharmacokinetics (Satellite group): Collect blood samples at various time points post-injection to determine the plasma concentration of this compound in the standard vs. liposomal formulation groups.
-
Biodistribution (Satellite group): At the end of the study, collect major organs (heart, liver, spleen, kidneys, tumor/infected tissue) to quantify this compound accumulation.
-
-
Visualizations
Caption: Workflow for optimizing this compound drug delivery.
Caption: Troubleshooting adverse events in vivo.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 7. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. ntnu.edu [ntnu.edu]
- 13. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 14. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydroemetine vs. Emetine: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of dehydroemetine (B1670200) and emetine (B1671215), two closely related isoquinoline (B145761) alkaloids. While both compounds are known for their potent biological activities, including antiprotozoal and potential anticancer effects, they exhibit differences in their cytotoxic profiles. This analysis is supported by experimental data from various studies to aid in research and development decisions.
Overview and Mechanism of Action
Emetine, a natural alkaloid from the ipecacuanha plant, and its synthetic derivative, this compound, share a primary mechanism of action: the inhibition of protein synthesis.[1][2][3] Both molecules bind to the 40S ribosomal subunit, which interferes with the translocation step of tRNA during translation, ultimately leading to cell death.[1][4]
Beyond this fundamental mechanism, emetine has been shown to induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic gene products.[5][6] It can also interfere with DNA and RNA synthesis.[6] this compound is reported to have a similar mechanism of action to emetine but is generally considered to be less toxic.[2][7][8] This reduced toxicity is potentially attributed to its more rapid elimination from the body, particularly from cardiac tissue.[7]
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of emetine and this compound across various cell lines.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Emetine | BEC-hACE2 | Protein Synthesis Inhibition | ~ 0.12 µM | [9] |
| This compound | BEC-hACE2 | Protein Synthesis Inhibition | 97% inhibition at 1 µM | [9] |
| Emetine | HCT116 (Colon Cancer) | Cell Viability | 0.06 µM | [10] |
| Emetine | MGC803 (Gastric Cancer) | Cell Growth | 0.0497 µM | [11] |
| Emetine | HGC-27 (Gastric Cancer) | Cell Growth | 0.0244 µM | [11] |
| Emetine | Jurkat (T-cell Leukemia) | Cell Viability | 0.64 µM | [12] |
| Emetine | NB4 (Promyelocytic Leukemia) | Cell Viability | 3.96 µM | [12] |
| Emetine | MRC-5 (Non-cancerous Lung Fibroblast) | Cell Viability | 3.79 µM | [10][12] |
| Emetine | BJ (Non-cancerous Fibroblast) | Cell Viability | 3.74 µM | [10][12] |
| Emetine | PBMC (Non-cancerous) | Cell Viability | 2.44 µM | [10][12] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50/IC50 (Antiviral) | CC50 (Cytotoxicity) | Reference |
| Emetine | SARS-CoV-2 | Vero E6 | 0.00771 µM | 2.17 µM | [13] |
| Emetine | Enterovirus A71 | RD | 49 nM | 10 µM | [13] |
| Emetine | HCoV-OC43 | N/A | ~50-100 nM | N/A | [9][14] |
| This compound | HCoV-OC43 | N/A | ~50-100 nM | N/A | [9][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Cell Viability and Cytotoxicity Assays (General Protocol)
-
Cell Culture: Human cancer and non-cancerous cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or emetine for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue assays.[12][15] These assays measure the metabolic activity of viable cells. The absorbance is read using a microplate reader, and the IC50 values (the concentration of the drug that inhibits 50% of cell growth or viability) are calculated.
Protein Synthesis Inhibition Assay
-
Cell Lysate Preparation: Cell-free lysates are prepared from cultured cells to isolate the machinery required for protein synthesis.
-
In Vitro Translation: The lysates are incubated with a reaction mixture containing amino acids (including a radiolabeled amino acid like ³H-leucine), ATP, GTP, and the test compounds (this compound or emetine) at various concentrations.
-
Measurement of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without the drug.
Visualizing Mechanisms and Workflows
Signaling Pathways Affected by Emetine
Emetine's cytotoxic effects extend beyond protein synthesis inhibition, involving the modulation of several key signaling pathways implicated in cancer cell survival and proliferation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
Comparative Efficacy of Dehydroemetine and Metronidazole in the Treatment of Amoebiasis
A Guide for Researchers and Drug Development Professionals
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. Treatment primarily relies on tissue-active agents to eradicate invasive trophozoites, followed by a luminal agent to eliminate cysts. For decades, metronidazole (B1676534), a nitroimidazole antibiotic, has been the cornerstone of therapy for invasive amoebiasis. Dehydroemetine (B1670200), a synthetic derivative of the ipecac alkaloid emetine, serves as an alternative, particularly in cases of severe disease or treatment failure with metronidazole. This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of these two critical anti-amoebic drugs, supported by experimental data.
Mechanism of Action
The fundamental difference between this compound and metronidazole lies in their cellular targets and mode of action.
-
This compound: This agent acts as a potent inhibitor of protein synthesis. It binds irreversibly to the 40S ribosomal subunit of the parasite, which blocks the translocation step of polypeptide chain elongation, leading to the death of the trophozoite.[1][2][3] It has no effect on the cyst stage of the parasite.[1][4]
-
Metronidazole: As a 5-nitroimidazole, metronidazole is a prodrug that requires reductive activation within the anaerobic environment of the E. histolytica trophozoite.[5][6] The parasite's metabolic pathways, involving enzymes like ferredoxin, reduce the nitro group of the drug, generating highly reactive nitro radicals.[7][8] These cytotoxic metabolites induce cell death by causing strand breakage and destabilization of the parasite's DNA, thereby inhibiting nucleic acid synthesis.[4][5][6] Metronidazole is highly effective against trophozoites but does not eradicate cysts.[4][9]
In-Vitro Efficacy
In-vitro studies are crucial for determining the direct activity of a compound against a pathogen. The following table summarizes the minimal inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and metronidazole against E. histolytica.
Table 1: Comparative In-Vitro Susceptibility of E. histolytica
| Drug | Parameter | Concentration Range (µg/mL) | Study Reference |
| This compound | MIC | 0.125 - 1.0 | [10] |
| IC50 (Emetine) | ~31.2 (µM) | [11] | |
| Metronidazole | MIC | 0.0625 - 0.125 | [10] |
| IC50 | ~13.2 (µM) | [11] | |
| EC50 | ~8-9 (µM) or ~1.37-1.54 (µg/mL) | [12] |
Note: Data indicates metronidazole is generally more potent in vitro than this compound.[10][13]
A representative protocol for determining the in-vitro activity of anti-amoebic drugs is described below.
References
- 1. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 5. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 6. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amebic Liver/Hepatic Abscesses Treatment & Management: Medical Care, Surgical Care, Long-Term Monitoring [emedicine.medscape.com]
- 9. 192.248.56.27:8080 [192.248.56.27:8080]
- 10. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Validating the Molecular Targets of Dehydroemetine: A Comparative Guide to CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-based target validation with other established methodologies for elucidating the molecular targets of Dehydroemetine. This compound, a synthetic analog of emetine, is known for its antiprotozoal activity, primarily through the inhibition of protein synthesis.[1][2][3][4] While its primary target is believed to be the 40S ribosomal subunit, rigorously validating this and identifying potential off-targets is crucial for its development as a therapeutic agent, including its exploration in cancer therapies.[1][5] This guide details experimental protocols and presents data in a comparative format to assist researchers in selecting the most appropriate target validation strategy.
The Rise of CRISPR in Target Validation
CRISPR-Cas9 technology has emerged as a powerful tool for drug target identification and validation due to its precision, scalability, and versatility.[6][][8][9][10] Unlike traditional methods that often rely on transient knockdown or chemical inhibition, CRISPR allows for permanent gene editing, providing a clearer link between a genetic target and a drug's phenotypic effect.[6] CRISPR-based approaches such as CRISPR knockout (CRISPR-KO), interference (CRISPRi), and activation (CRISPRa) offer a multifaceted approach to understanding gene function and its relation to drug sensitivity.[6][]
This compound's Known Mechanism of Action
This compound exerts its antiprotozoal effect by inhibiting protein synthesis.[1][2][4][5] It binds to the 40S ribosomal subunit, thereby stalling the translocation step of elongation.[1][2] This mechanism is effective against trophozoites of Entamoeba histolytica, the causative agent of amoebiasis.[2][4] Recent interest has also focused on its potential as an anticancer agent, possibly through its interaction with heat shock factor 1 (HSF1) signaling or by sensitizing cancer cells to other inhibitors.[11]
Comparative Analysis of Target Validation Methods
The following table summarizes the performance of CRISPR-based methods against other common target validation techniques.
| Method | Principle | Pros | Cons | Typical Throughput | Relevance to this compound |
| CRISPR-KO | Permanent gene knockout via DNA double-strand breaks and error-prone repair.[][12] | Complete loss-of-function; high specificity; scalable for genome-wide screens.[6][][8] | Can be lethal if the target is essential; potential for off-target effects.[13][14] | High (pooled or arrayed screens) | Ideal for identifying genes that confer resistance to this compound when knocked out. |
| CRISPRi/a | Transcriptional repression (CRISPRi) or activation (CRISPRa) using a deactivated Cas9 (dCas9) fused to effector domains.[6] | Tunable gene expression; reversible; mimics pharmacological modulation.[6] | Incomplete knockdown/activation; requires cell lines expressing dCas9-effector fusions. | High (pooled or arrayed screens) | Useful for titrating the expression of putative targets to correlate with this compound sensitivity. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing using siRNAs or shRNAs.[6] | Well-established protocols; transient effect can be advantageous. | Often incomplete knockdown; significant off-target effects; transient nature can be a limitation.[6] | High (pooled or arrayed screens) | A traditional method to screen for genes affecting this compound's efficacy. |
| Zinc-Finger Nucleases (ZFNs) & TALENs | Engineered DNA-binding proteins fused to a nuclease for gene editing.[12][14] | High specificity; established use in clinical applications.[12] | Difficult and costly to design and construct; lower throughput than CRISPR.[12][13][14] | Low to Medium | Precise editing of a specific putative target for validation. |
| Chemical Proteomics | Affinity-based pulldown or thermal shift assays to identify drug-protein interactions. | Directly identifies protein binding partners. | Can miss indirect targets; may identify non-functional interactions. | Low to Medium | Can directly identify the binding of this compound to the 40S ribosome and other potential protein targets. |
Experimental Protocols
CRISPR-KO Screen for this compound Resistance Genes
This protocol outlines a genome-wide CRISPR-KO screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Selection and Preparation:
- Choose a human cell line relevant to the therapeutic context (e.g., a cancer cell line for oncology applications).
- Ensure the cell line stably expresses Cas9 nuclease. If not, generate a stable Cas9-expressing line via lentiviral transduction and selection.
2. Lentiviral sgRNA Library Transduction:
- Amplify a genome-wide sgRNA library (e.g., GeCKO, Brunello).
- Package the sgRNA library into lentiviral particles.
- Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.
- Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. This compound Treatment:
- Split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
- Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC50).
- Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treated populations.
- Extract genomic DNA.
- Amplify the sgRNA cassette from the genomic DNA using PCR.
- Perform next-generation sequencing (NGS) of the amplified sgRNAs.
5. Data Analysis:
- Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
- Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance.
Visualizing Workflows and Pathways
Experimental Workflow for CRISPR-Based Target Validation
Caption: Workflow for a genome-wide CRISPR-KO screen to identify this compound resistance genes.
Putative Signaling Pathway of this compound
Caption: this compound's primary mechanism of action via inhibition of protein synthesis.
Comparison of Target Validation Methodologies
Caption: A comparative overview of different target validation techniques.
Conclusion
CRISPR-based technologies offer a robust and precise platform for validating the molecular targets of this compound. While its inhibitory effect on the 40S ribosome is the established mechanism, CRISPR screens can definitively confirm this in various cellular contexts and potentially uncover novel targets or resistance mechanisms. This guide provides the foundational knowledge for researchers to design and implement effective target validation studies, ultimately accelerating the translation of promising compounds like this compound into clinical applications. The choice of methodology will depend on the specific research question, available resources, and desired throughput. For comprehensive validation, an orthogonal approach combining CRISPR with a direct binding assay like chemical proteomics is recommended.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. healthencyclopedia.org [healthencyclopedia.org]
- 4. This compound – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. youtube.com [youtube.com]
- 6. selectscience.net [selectscience.net]
- 8. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. cellgs.com [cellgs.com]
- 14. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
Dehydroemetine and Chloroquine Combination Therapy for Amoebic Liver Abscess: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dehydroemetine (B1670200) in combination with chloroquine (B1663885) for the treatment of amoebic liver abscess, placed in the context of historical and current therapeutic alternatives. The information is compiled from clinical studies and pharmacological data to support research and drug development in the field of antiamoebic therapies.
Introduction
Amoebic liver abscess, a severe manifestation of Entamoeba histolytica infection, requires prompt and effective treatment to prevent life-threatening complications. Historically, emetine (B1671215) and its safer derivative, this compound, were mainstays of therapy, often combined with chloroquine, which concentrates in the liver. While this combination has demonstrated efficacy, the advent of nitroimidazoles, such as metronidazole (B1676534) and tinidazole (B1682380), has shifted the treatment paradigm. This guide presents a comparative analysis of these treatment regimens, focusing on efficacy, safety, and mechanisms of action, supported by available experimental data.
Data Presentation: Comparative Efficacy and Safety of Treatments for Amoebic Liver Abscess
The following tables summarize the quantitative data from various clinical studies, offering a comparison of different therapeutic regimens.
Table 1: Efficacy of this compound, Emetine, and Chloroquine in Adults with Amoebic Liver Abscess
| Treatment Group | Dosage | Number of Patients | Initial Cure Rate | Relapse Rate | Reference |
| This compound | 120 mg intramuscularly daily for 10 days | 20 | 100% | 5% (1/20) | Powell et al., 1965 |
| Emetine Hydrochloride | 65 mg intramuscularly daily for 10 days | 19 | 94.7% (18/19) | Not Reported | Powell et al., 1965 |
| Chloroquine Sulphate | 600 mg base, then 300 mg after 6h, then 150 mg thrice daily for 28 days | 19 | 79% (15/19) | 29% (4/14 followed up) | Powell et al., 1965 |
Table 2: Efficacy of Emetine/Dehydroemetine in Combination with Chloroquine in Children with Amoebic Liver Abscess
| Treatment Group | Dosage | Number of Patients | Cure Rate | Relapse Rate | Reference |
| Emetine Hydrochloride + Chloroquine | Emetine: 1 mg/kg/day subcutaneously for 10 days; Chloroquine: 15 mg base/kg/day orally for 21 days | 12 | 91.7% (11/12) | 0% (among followed up) | Scragg and Powell, 1968[1] |
| This compound + Chloroquine | This compound: 2 mg/kg/day subcutaneously for 10 days; Chloroquine: 15 mg base/kg/day orally for 21 days | 12 | 91.7% (11/12) | 0% (among followed up) | Scragg and Powell, 1968[1] |
Table 3: Comparative Efficacy of Metronidazole and Tinidazole in Amoebic Liver Abscess
| Treatment Group | Dosage | Number of Patients | Early Clinical Response (within 72h) | Symptomatic Clinical Response (days, mean ± SD) | Reference |
| Metronidazole | 750 mg thrice daily | 75 | 37.7% | 5.67 ± 2.93 | Pandey et al., 2018[2] |
| Tinidazole | 2 g once daily | 75 | 62.3% | 3.29 ± 1.61 | Pandey et al., 2018[2] |
| Treatment Group | Dosage | Number of Patients | Complete Recovery | Reference |
| Metronidazole | 2 g once daily for 2 days | 9 | 55.6% (5/9) | Subramanian et al., 1977[3] |
| Tinidazole | 2 g once daily for 2 days | 10 | 100% (10/10) | Subramanian et al., 1977[3] |
Table 4: Adverse Effects Associated with Amoebic Liver Abscess Treatments
| Drug(s) | Common Adverse Effects | Reference |
| This compound/Emetine | Pain at injection site, nausea, vomiting, diarrhea, muscle weakness, cardiac toxicity (arrhythmias, precordial pain, T-wave inversion on ECG) | [1][4] |
| Chloroquine | Gastrointestinal upset, headache, dizziness, blurred vision (retinopathy is rare at doses for amoebic liver abscess) | [4] |
| Metronidazole | Nausea, metallic taste, headache, dizziness, gastrointestinal upset | [2] |
| Tinidazole | Generally better tolerated than metronidazole, fewer side effects | [2] |
Experimental Protocols
Powell et al., 1965: A Comparative Trial in Adults
-
Study Design: Sixty adult male African patients with proven amoebic liver abscess were randomly assigned to one of three treatment groups: this compound, emetine hydrochloride, or chloroquine sulphate.
-
Diagnosis: The diagnosis was established by the aspiration of characteristic, bacteriologically sterile pus from the liver. Serological confirmation was obtained using the amoebic gel-diffusion test.
-
Treatment Regimens:
-
This compound group: 120 mg administered intramuscularly daily for 10 days.
-
Emetine hydrochloride group: 65 mg administered intramuscularly daily for 10 days.
-
Chloroquine sulphate group: 600 mg of the base, followed six hours later by 300 mg, and then 150 mg thrice daily for 28 days.
-
-
Concomitant Medication: All patients received diiodohydroxyquinoline (600 mg thrice daily for 21 days) to treat intestinal amoebiasis. Patients with active amoebic dysentery also received tetracycline.
-
Monitoring and Follow-up: Patients were hospitalized for the duration of treatment. Follow-up assessments were scheduled at one and three months post-discharge. Electrocardiograms (ECGs) were performed on admission, and on the 10th and 20th days of treatment to monitor for cardiotoxicity.
Scragg and Powell, 1968: A Study in Children
-
Study Design: Twenty-four African children, aged 1 month to 11 years, with amoebic liver abscess were randomly assigned to receive either emetine hydrochloride or this compound, both in combination with chloroquine.
-
Diagnosis: Diagnosis was confirmed by the aspiration of characteristic pus from the liver. In 17 of the 24 aspirates, E. histolytica trophozoites were identified. The amoebic gel-diffusion test was positive in all but one infant patient.
-
Treatment Regimens:
-
All patients: Received chloroquine at a dose of 15 mg base/kg/day orally for 21 days.
-
Emetine group: Emetine hydrochloride at 1 mg/kg/day administered by subcutaneous injection for 10 days.
-
This compound group: this compound at 2 mg/kg/day administered by subcutaneous injection for 10 days.
-
-
Additional Interventions: In 22 patients, repeated aspirations of the liver were necessary, and 6 required surgical drainage.
-
Monitoring and Follow-up: ECGs were performed before, during, and after treatment to assess cardiotoxicity. Follow-up was conducted for 1 to 8 months after discharge to check for relapses.
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Protein Synthesis
This compound, a derivative of emetine, exerts its amoebicidal effect by potently inhibiting protein synthesis in E. histolytica. It specifically targets the parasite's ribosome.
-
Binding to the Ribosome: this compound binds to the E-site (exit site) of the 40S ribosomal subunit.
-
Inhibition of Translocation: This binding event physically obstructs the movement of the mRNA-tRNA complex through the ribosome, a crucial step known as translocation.
-
Cessation of Polypeptide Elongation: By halting translocation, this compound effectively freezes the process of polypeptide chain elongation, leading to a complete shutdown of protein production.
-
Cell Death: The inability to synthesize essential proteins results in the death of the E. histolytica trophozoite.
Caption: Mechanism of this compound action on the E. histolytica ribosome.
Chloroquine: Disruption of Lysosomal Function
Chloroquine is a weak base that accumulates in acidic intracellular compartments, such as the lysosomes (or food vacuoles) of E. histolytica. Its amoebicidal activity stems from the disruption of the normal physiological processes within these organelles.
-
Accumulation in Lysosomes: Chloroquine passively diffuses into the acidic lysosomes of the amoeba.
-
Protonation and Trapping: The low pH within the lysosome causes chloroquine to become protonated, trapping it inside the organelle.
-
Increased Lysosomal pH: The accumulation of the protonated, basic chloroquine molecules raises the internal pH of the lysosome.
-
Inhibition of Acid Hydrolases: The digestive enzymes (acid hydrolases) within the lysosome are optimized to function at a low pH. The chloroquine-induced increase in pH inhibits their activity.
-
Impaired Autophagy and Digestion: This enzymatic inhibition disrupts essential cellular processes like autophagy (the degradation and recycling of cellular components) and the digestion of nutrients.
-
Cellular Dysfunction and Death: The inability to carry out these vital functions leads to cellular stress, dysfunction, and ultimately, the death of the trophozoite.
Caption: Chloroquine's mechanism of action via lysosomal disruption.
Discussion and Conclusion
The available data, though dated, indicates that the combination of this compound and chloroquine is a highly effective treatment for amoebic liver abscess, with cure rates comparable to those of emetine and chloroquine.[1] this compound was developed as a less cardiotoxic alternative to emetine, a significant advantage in clinical practice.
However, the current standard of care for amoebic liver abscess is treatment with a nitroimidazole, primarily metronidazole or tinidazole.[4][5][6] These agents are highly effective, with cure rates often exceeding 90%, and are generally better tolerated than the emetine derivatives.[2][4] Tinidazole, in particular, has been shown in some studies to have a more rapid clinical response and fewer side effects compared to metronidazole.[2][3]
The combination of this compound and chloroquine should be considered a second-line therapy, reserved for cases where nitroimidazoles are contraindicated or have failed.[4] The significant potential for cardiotoxicity with this compound necessitates careful patient monitoring, including ECGs.
For future drug development, the distinct mechanisms of action of this compound (protein synthesis inhibition) and chloroquine (lysosomal disruption) offer potential targets for novel amoebicidal compounds. A deeper understanding of the specific molecular interactions at the ribosomal level for this compound and the precise effects of chloroquine on amoebic lysosomal proteins could pave the way for the design of more potent and selective therapies with improved safety profiles. Further research into combination therapies that exploit different cellular pathways could also be a promising strategy to enhance efficacy and prevent the emergence of drug resistance.
References
- 1. Emetine hydrochloride and this compound combined with chloroquine in the treatment of children with amoebic liver abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinidazole better than metronidazole in Amoebic liver abscess: Study [speciality.medicaldialogues.in]
- 3. Comparative study of tinidazole and metronidazole in amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amebic Liver/Hepatic Abscesses Treatment & Management: Medical Care, Surgical Care, Long-Term Monitoring [emedicine.medscape.com]
- 5. Amebic liver abscess: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Unraveling a Web of Resistance: Dehydroemetine's Standing Among Protein Synthesis Inhibitors
A Comparative Guide for Researchers in Drug Development
Dehydroemetine (B1670200), a synthetic analog of the natural alkaloid emetine (B1671215), has long been a tool in the fight against protozoal infections, primarily amoebiasis. Its mechanism of action, the inhibition of protein synthesis, places it in a broad class of therapeutic agents. However, the emergence of drug resistance necessitates a deeper understanding of its cross-resistance profile with other protein synthesis inhibitors. This guide provides a comparative analysis of this compound's efficacy, cross-resistance patterns, and the underlying molecular mechanisms, supported by experimental data and detailed protocols for the scientific community.
Mechanism of Action: A Ribosomal Roadblock
This compound, like its parent compound emetine, exerts its anti-protozoal effect by targeting the machinery of protein synthesis.[1][2] Specifically, it binds to the 40S ribosomal subunit, effectively halting the translocation step of elongation.[1][2] This prevents the ribosome from moving along the messenger RNA (mRNA), thereby stalling the synthesis of essential proteins and ultimately leading to cell death.
Comparative Efficacy and Cross-Resistance: A Data-Driven Overview
Quantitative data on the cross-resistance between this compound and other protein synthesis inhibitors is crucial for predicting treatment outcomes and designing effective combination therapies. The following tables summarize key findings from studies investigating the inhibitory concentrations (IC50) of this compound and other relevant compounds.
Anti-plasmodial Activity of this compound and Emetine
A study by Panwar et al. investigated the efficacy of this compound and emetine against various multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The results indicate that this compound maintains high potency against these strains, suggesting a lack of cross-resistance with common antimalarial drugs that have different mechanisms of action.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| (-)-R,S-dehydroemetine | K1 (multidrug-resistant) | 71.03 ± 6.1 | [3][4][5] |
| Emetine dihydrochloride | K1 (multidrug-resistant) | 47 ± 2.1 | [3][4][5] |
The study concluded that (-)-R,S-dehydroemetine exhibited no cross-resistance against any of the multidrug-resistant strains tested.[3][4][5]
Comparative Inhibition of Protein Synthesis in Mammalian Cells
A study by Howell et al. provides a direct comparison of the protein synthesis inhibitory and cytotoxic effects of emetine, cycloheximide, and puromycin (B1679871) in mammalian cell lines. This data is valuable for understanding the relative potency and potential for off-target effects.
| Compound | Cell Line | Protein Synthesis Inhibition IC50 (nM) | Cytotoxicity CC50 (nM) | Reference |
| Emetine | HepG2 | 2200 ± 1400 | 81 ± 9 | |
| Emetine | Primary Rat Hepatocytes | 620 ± 920 | 180 ± 700 | |
| Cycloheximide | HepG2 | 6600 ± 2500 | 570 ± 510 | |
| Cycloheximide | Primary Rat Hepatocytes | 290 ± 90 | 680 ± 1300 | |
| Puromycin | HepG2 | 1600 ± 1200 | 1300 ± 64 | |
| Puromycin | Primary Rat Hepatocytes | 2000 ± 2000 | 1600 ± 1000 |
Mechanisms of Resistance: More Than One Way Out
Resistance to this compound and emetine in protozoan parasites is often multifactorial. One of the most well-documented mechanisms is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp).
Studies on emetine-resistant Entamoeba histolytica have shown that resistance is associated with the overexpression of P-gp, which actively pumps the drug out of the cell, reducing its intracellular concentration and thus its efficacy. This mechanism can confer cross-resistance to other structurally unrelated drugs that are also P-gp substrates.
Experimental Protocols
Determination of IC50 for Anti-plasmodial Activity (SYBR Green I-based Fluorescence Assay)
This method is adapted from Panwar et al. for assessing the in vitro susceptibility of P. falciparum to this compound and other compounds.
Materials:
-
P. falciparum culture (e.g., K1 strain)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well black microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Test compounds (this compound, etc.)
-
Fluorescence plate reader
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete medium.
-
In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted test compounds to the respective wells. Include drug-free and uninfected erythrocyte controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a nonlinear regression model.
Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)
This protocol, based on the methodology described by Howell et al., measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
[3H]-Leucine
-
Test compounds (this compound, Cycloheximide, Puromycin, etc.)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined period.
-
Add [3H]-Leucine to each well and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the proteins by adding cold 10% TCA and incubating on ice.
-
Wash the protein precipitate with TCA to remove unincorporated [3H]-Leucine.
-
Solubilize the protein precipitate with NaOH.
-
Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 for protein synthesis inhibition by plotting the percentage of inhibition (relative to untreated controls) against the drug concentration.
Conclusion
This compound remains a potent protein synthesis inhibitor with demonstrated efficacy against multidrug-resistant P. falciparum. The primary mechanism of resistance identified in protozoa involves the overexpression of P-glycoprotein, which can lead to cross-resistance with other P-gp substrates. The provided data and protocols offer a framework for researchers to further investigate the cross-resistance profile of this compound and to develop strategies to circumvent resistance, ensuring its continued utility in the treatment of parasitic diseases. Further studies directly comparing this compound with a broader panel of protein synthesis inhibitors in various protozoan models are warranted to fully elucidate its resistance landscape.
References
- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational inhibitors cycloheximide, emetine, and puromycin inhibit cellular autophagy in mouse liver parenchymal and pancreatic acinar cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Stereoselectivity: A Comparative Analysis of Dehydroemetine Isomers in Therapeutic Activity
A comprehensive examination of dehydroemetine (B1670200) stereoisomers reveals significant differences in their biological efficacy, particularly in anti-malarial and cytotoxic activities. This guide synthesizes the available experimental data, providing a clear comparison of the (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine enantiomers, and offers detailed experimental protocols for researchers in drug discovery and development.
This compound, a synthetic analog of the natural alkaloid emetine (B1671215), has long been recognized for its therapeutic potential, notably as an anti-protozoal agent.[1][2] Like many chiral molecules, the spatial arrangement of its atoms, or stereochemistry, plays a pivotal role in its biological function.[3] This analysis focuses on the distinct pharmacological profiles of its key stereoisomers, (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, highlighting the critical importance of stereoselectivity in drug design.
Comparative Biological Activity: A Quantitative Overview
The differential activity of this compound stereoisomers is most starkly illustrated in their efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. Experimental data demonstrates that (-)-R,S-dehydroemetine is significantly more potent than its (-)-S,S-dehydroisoemetine counterpart.[4] This difference in potency is also reflected in their cytotoxicity against human liver carcinoma cells (HepG2).
| Compound | Target Organism/Cell Line | IC50 / LD50 | Reference |
| (-)-R,S-dehydroemetine | Plasmodium falciparum (K1 strain) | IC50: 71.03 ± 6.1 nM | [4] |
| (-)-S,S-dehydroisoemetine | Plasmodium falciparum (K1 strain) | IC50: 2.07 ± 0.26 µM | [4] |
| (-)-R,S-dehydroemetine | HepG2 (Human Liver Carcinoma) | LD50: 168.07 ± 8.65 nM | [4] |
| (-)-S,S-dehydroisoemetine | HepG2 (Human Liver Carcinoma) | LD50: 1.429 ± 0.18 µM | [4] |
| Table 1: Comparative in vitro activity of this compound stereoisomers. |
The data clearly indicates that the (-)-R,S- configuration is crucial for potent anti-malarial activity, with this isomer being approximately 29 times more effective than the (-)-S,S- isomer. A similar, though less pronounced, trend is observed in their cytotoxic effects.
Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis
Furthermore, emetine is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines.[7][8] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[9] Although a specific signaling pathway for each this compound stereoisomer has not been definitively elucidated, it is highly probable that they induce apoptosis through a similar, emetine-like mechanism.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes the assessment of protein synthesis inhibition using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (e.g., Promega, Thermo Fisher Scientific)[10][11]
-
Luciferase reporter mRNA
-
This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-Methionine
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer or scintillation counter
Procedure:
-
Preparation of Test Compounds: Prepare a series of dilutions of each this compound stereoisomer. The final concentrations should span a range appropriate to determine the IC50 value.
-
Reaction Setup: On ice, assemble the translation reactions in microcentrifuge tubes. A typical reaction includes RRL, amino acid mixture, [³⁵S]-Methionine (for radioactive detection) or unlabeled methionine (for luminescence detection), luciferase mRNA, and the test compound or vehicle control.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Detection:
-
Luminescence: Add luciferase assay reagent and measure the light output using a luminometer.[2]
-
Radioactivity: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the results to the vehicle control (100% translation). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Apoptosis Induction Assay
This protocol outlines the assessment of apoptosis induction in a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12]
Materials:
-
Cancer cell line (e.g., Jurkat, HeLa)
-
Complete culture medium
-
This compound stereoisomers
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of each this compound stereoisomer or a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizing the Processes
To provide a clearer understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative analysis of this compound stereoisomers.
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alkaloid emetine as a promising agent for the induction and enhancement of drug-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Dehydroemetine's antiviral activity against specific viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Dehydroemetine against specific viruses, alongside other antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Comparative Antiviral Efficacy
This compound has demonstrated potent antiviral activity, particularly against coronaviruses. Its efficacy, along with that of comparable antiviral drugs, is summarized below. The data presented is primarily from in-vitro studies and is expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (DHE4 isomer) | SARS-CoV-2 | Vero E6 | 0.063 | [1] |
| HCoV-OC43 | Vero E6 | ~0.1 | [1] | |
| Emetine | SARS-CoV-2 | Vero E6 | 0.04 | [1] |
| SARS-CoV-2 | Vero E6 | 0.46 | [2] | |
| HCoV-OC43 | Vero E6 | ~0.05 - 0.1 | [1] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 23.15 | [2] |
| Lopinavir | SARS-CoV-2 | Vero E6 | 26.63 | [2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antiviral effect by potently inhibiting host cell protein synthesis, a critical process for viral replication. It specifically targets the 40S ribosomal subunit, thereby blocking the translocation step of elongation during protein synthesis. This disruption of the host's translational machinery effectively halts the production of viral proteins necessary for the assembly of new virions.
Caption: Mechanism of this compound's antiviral action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's antiviral activity.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of the compound on the host cells and to ensure that the observed antiviral activity is not due to cell death.
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluency.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of this compound.
-
Adsorption: Incubate at 37°C for 1 hour to allow virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Viral RNA Quantification (RT-qPCR)
This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
-
Cell Culture and Infection: Seed host cells in a suitable plate format and infect with the virus in the presence of serial dilutions of this compound.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the target viral gene.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe that targets a conserved region of the viral genome. A host housekeeping gene (e.g., GAPDH) should be used as an internal control for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. The relative quantification of viral RNA can be calculated using the ΔΔCt method, and the EC50 value can be determined by plotting the percentage of viral RNA inhibition against the compound concentration.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in-vitro antiviral activity of a compound like this compound.
Caption: General workflow for in-vitro antiviral testing.
References
Dehydroemetine: A Head-to-Head Comparison of Oral vs. Parenteral Formulations
For Researchers, Scientists, and Drug Development Professionals
Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has long been recognized for its potent antiprotozoal activity, particularly against Entamoeba histolytica. Historically, its administration has been almost exclusively parenteral, owing to the severe gastrointestinal irritation associated with oral ingestion of the parent compound, emetine. However, the development of late-release oral formulations in the mid-20th century prompted comparative clinical investigations. This guide provides a head-to-head comparison of oral and parenteral this compound formulations based on the available scientific literature.
Data Presentation: Performance and Pharmacokinetics
The following tables summarize the available quantitative data for oral and parenteral this compound formulations. It is important to note that direct comparative pharmacokinetic data is scarce, and much of the information for the oral formulation is derived from older clinical trials.
| Formulation | Dosage Regimen (Amoebiasis) | Reported Efficacy | Key Tolerability Findings |
| Oral (Late-Release Tablets) | 2.5 mg/kg daily for 10 days | Effective in treating symptomatic amoebiasis | Well-tolerated when administered during or close to mealtimes |
| Parenteral (Intramuscular) | 1 mg/kg daily (up to 60mg/day) for 4-6 days[1] | Standard effective treatment for severe amoebiasis | Pain at the injection site is common; potential for cardiac and muscular toxicity with prolonged use |
| Parameter | Oral Formulation | Parenteral Formulation |
| Absorption | Data not available. Late-release formulation designed to bypass gastric irritation. | Rapid absorption after intramuscular administration.[1] |
| Distribution | Data not available. | Well-distributed into the liver, spleen, lungs, and kidneys.[1] |
| Metabolism and Excretion | Data not available. | Slow renal excretion.[1] |
| Half-life (T1/2) | Data not available. | Unchanged emetine (related compound) can be detected in urine for 40-60 days.[1] |
| Cmax, Cmin, and AUC | No data available. | No data available. |
Experimental Protocols
Study Design from "Amoebiasis: clinical trials of this compound late-release tablets (Ro 1-9334/20) compared with parenteral this compound and niridazole"
-
Objective: To evaluate the efficacy and tolerability of an oral late-release formulation of this compound compared to the established parenteral formulation and another antiamoebic agent, niridazole.
-
Patient Population: The study included 144 patients presenting with acute symptomatic amoebic dysentery.
-
Interventions:
-
Oral Group: Received this compound late-release tablets at a dosage of 2.5 mg/kg per day for 10 days. The tablets were administered during or close to mealtimes to minimize gastrointestinal upset.
-
Parenteral Group: Received parenteral this compound according to the standard of care at the time.
-
Control Group: Received niridazole.
-
-
Outcome Measures:
-
Efficacy: Assessed by the resolution of clinical symptoms and, presumably, by parasitological examination of stool samples to confirm the eradication of Entamoeba histolytica.
-
Tolerability: Monitored and recorded adverse events reported by patients or observed by clinicians.
-
-
Results Summary: The abstract from this study indicates that the oral this compound formulation was well-tolerated and demonstrated efficacy in treating all symptomatic forms of amoebiasis.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It targets the 40S subunit of the ribosome, thereby stalling the elongation phase of translation. This disruption of essential protein production ultimately leads to parasite death.
References
Synergistic effects of Dehydroemetine with other chemotherapeutic agents
A notable scarcity of direct scientific evidence exists regarding the synergistic effects of Dehydroemetine when combined with other chemotherapeutic agents for cancer treatment. Extensive literature reviews have not yielded specific studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound in this context.
However, research into its close structural analog, emetine (B1671215), offers valuable insights into potential synergistic interactions. This guide, therefore, leverages data from emetine studies to provide a comparative analysis and a framework for potential future research into this compound. It is crucial to underscore that while structurally similar, this compound and emetine are distinct compounds, and these findings on emetine may not be directly extrapolated.
Synergistic Effects of Emetine with Cisplatin (B142131) in Non-Small Cell Lung Cancer
Recent studies have explored the combination of emetine with the commonly used chemotherapeutic drug cisplatin in non-small cell lung cancer (NSCLC) cell lines. The combination has demonstrated a synergistic effect in suppressing cancer cell proliferation.
Quantitative Analysis of Synergy
The synergistic effect of combining emetine and cisplatin has been quantified using the Combination Index (CI), a widely accepted method for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| A549 (NSCLC) | Emetine + Cisplatin | < 1 | Synergistic |
| CL1-0 (NSCLC) | Emetine + Cisplatin | < 1 | Synergistic |
| CL1-5 (NSCLC) | Emetine + Cisplatin | < 1 | Synergistic |
Data derived from studies on emetine.
Experimental Protocols
The following is a generalized experimental protocol for assessing the synergistic effects of drug combinations in cancer cell lines, based on methodologies reported in the study of emetine and cisplatin.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, CL1-0, CL1-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (or emetine), a selected chemotherapeutic agent (e.g., cisplatin), and a combination of both drugs at a constant ratio.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
MTS Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is then calculated using specialized software (e.g., CompuSyn) to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.
Signaling Pathways
The synergistic effect of emetine in combination with cisplatin in NSCLC cells has been linked to the inhibition of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Emetine has been shown to suppress the expression of β-catenin and its downstream targets, which may contribute to sensitizing cancer cells to the cytotoxic effects of cisplatin.
Caption: The proposed mechanism of synergy via inhibition of the Wnt/β-catenin pathway.
Conclusion and Future Directions
While the direct investigation of this compound's synergistic effects with chemotherapeutic agents is currently lacking in the scientific literature, the data from its analog, emetine, suggests a promising avenue for research. The synergistic interaction of emetine with cisplatin in NSCLC, potentially through the inhibition of the Wnt/β-catenin pathway, highlights a plausible mechanism that could be explored for this compound.
Future research should focus on in-vitro studies to determine the Combination Index of this compound with a panel of standard chemotherapeutic drugs (e.g., cisplatin, doxorubicin, 5-fluorouracil) across various cancer cell lines. Positive findings would warrant further investigation into the underlying molecular mechanisms and subsequent in-vivo studies to validate the therapeutic potential of such combination therapies. This would be a critical step in potentially repurposing this compound as an adjunct in cancer treatment, aiming to enhance efficacy and overcome drug resistance.
References
Independent Validation of Dehydroemetine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Dehydroemetine (B1670200) (DHE), a derivative of the natural product emetine. While historically used as an anti-amoebic agent, recent preclinical studies have explored its potential as an anti-cancer, anti-viral, and anti-malarial compound. This document summarizes the key quantitative data, experimental protocols, and described mechanisms of action from published literature. It is important to note that while there is a long history of clinical use for amoebiasis, providing a form of validation for this indication, direct independent validation or replication studies for the more recent preclinical findings in oncology and virology are not extensively available in the public domain.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its analogs. These findings highlight the compound's potency in various disease models.
Table 1: Anti-Malarial Activity of this compound Derivatives
| Compound | Parasite Strain | IC50 (nM) | Reference |
| (-)-R,S-Dehydroemetine | P. falciparum (K1, multi-drug resistant) | 71.03 ± 6.1 | [1] |
| Emetine dihydrochloride | P. falciparum (K1, multi-drug resistant) | 47 ± 2.1 | [2] |
Table 2: Anti-Viral Activity of this compound
| Compound | Virus | Cell Line | IC50 (nM) | Reference |
| Emetine | SARS-CoV-2 | Vero E6 | ~50-100 | [3] |
| (-)-R,S isomer of 2,3-dehydroemetine | SARS-CoV-2 | Vero E6 | ~50-100 | [3] |
Table 3: Anti-Cancer Activity of this compound Analogs
| Compound | Cell Line | Effect | Concentration | Reference |
| NZ28 (DHE analog) | Myeloma and prostate carcinoma cells | Sensitized cells to HSP90 and proteasome inhibitors | Low micromolar | [4] |
| Emunin (DHE analog) | Myeloma and prostate carcinoma cells | Sensitized cells to HSP90 and proteasome inhibitors | Low micromolar | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis. It binds to the 40S subunit of the ribosome, thereby stalling the elongation phase of translation.[5][6][7] This leads to a global shutdown of protein production, ultimately resulting in cell death. Some studies also suggest that DHE may interfere with nucleic acid metabolism and cytoskeleton dynamics.[6]
Figure 1. This compound's inhibition of protein synthesis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Anti-Malarial Assay:
The in vitro efficacy of this compound against Plasmodium falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual stages of P. falciparum (e.g., K1 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure: Synchronized ring-stage parasites are incubated with varying concentrations of the drug in 96-well plates for 72 hours.
-
Data Analysis: After incubation, the plates are lysed, and SYBR Green I dye is added to stain the parasite DNA. Fluorescence is measured, and the IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Figure 2. Workflow for in vitro anti-malarial drug testing.
In Vitro Anti-Viral Assay:
The anti-viral activity of this compound against SARS-CoV-2 is often evaluated using a cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluence.
-
Drug and Virus Preparation: this compound is serially diluted. SARS-CoV-2 virus stock is diluted to a predetermined multiplicity of infection (MOI).
-
Infection and Treatment: The cell culture medium is removed, and the cells are incubated with the virus and different concentrations of this compound.
-
CPE Observation: The plates are incubated for a period (e.g., 72 hours), and the cytopathic effect is visually assessed under a microscope.
-
Viability Assay: Cell viability is quantified using a colorimetric assay (e.g., MTS or MTT) to determine the concentration of the drug that protects 50% of the cells from virus-induced death (IC50).
Concluding Remarks
The available data suggests that this compound and its analogs are potent inhibitors of protein synthesis with significant preclinical activity against various pathogens and cancer cells. However, for these newer applications to move forward, independent validation of the initial findings is a critical next step. Future research should focus on replicating the reported in vitro and in vivo efficacy, further elucidating the detailed molecular mechanisms, and conducting rigorous toxicological studies to better define the therapeutic window. The diagrams and data presented in this guide offer a foundational overview for researchers interested in pursuing this promising class of compounds.
References
- 1. Lead Optimization of this compound for Repositioned Use in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Safety Operating Guide
Dehydroemetine: A Guide to Safe Disposal in a Laboratory Setting
Immediate Safety and Handling:
Prior to any disposal procedure, adherence to strict safety protocols is paramount. Dehydroemetine (B1670200), like many antiprotozoal agents, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in its pure form or in solution.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent material and place it in a designated hazardous waste container. For larger spills, follow your institution's established spill response protocol.
Categorizing this compound Waste:
Proper disposal begins with the correct categorization of the waste stream. This compound waste should be classified as cytotoxic and pharmaceutical waste and must be segregated from general laboratory trash.[3][4][5]
| Waste Category | Description | Disposal Container |
| Trace-Contaminated Waste | Items with minimal residual this compound, such as empty vials, packaging, and contaminated gloves or bench paper. | Labeled cytotoxic waste container (often yellow with a purple lid).[3] |
| Bulk this compound Waste | Unused or expired pure this compound, concentrated stock solutions, and grossly contaminated materials. | Labeled hazardous waste container for cytotoxic drugs (often a black container). |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container specifically designated for cytotoxic sharps (often yellow with a purple lid).[2][3] |
| Liquid Waste | Aqueous solutions containing this compound from experimental procedures. | Labeled hazardous liquid waste container for cytotoxic substances. |
Step-by-Step Disposal Procedures:
The following steps outline the recommended procedure for the disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
-
Segregation at the Source: Immediately after use, segregate all this compound-contaminated materials into the appropriate, clearly labeled waste containers as detailed in the table above.[4] Never mix cytotoxic waste with general, infectious, or radioactive waste.[4]
-
Container Management:
-
Ensure all waste containers are in good condition, leak-proof, and have tightly fitting lids.
-
Do not overfill containers. Fill to no more than three-quarters of their capacity.
-
Label containers clearly with "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" and include the name of the primary constituent (this compound).
-
-
Storage of Waste:
-
Store filled waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked with appropriate hazard symbols.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of this compound waste by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
All waste must be accompanied by a hazardous waste manifest, which documents its journey to the final disposal facility.[3]
-
-
Final Disposal Method:
-
The standard and recommended method for the final disposal of cytotoxic pharmaceutical waste is high-temperature incineration by a permitted treatment facility.[3][5][6] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6]
-
Logical Workflow for this compound Disposal:
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Framework:
The disposal of pharmaceutical waste, including cytotoxic agents like this compound, is regulated by multiple agencies. In the United States, these include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[8]
-
State Environmental Protection Agencies: May have more stringent regulations than federal laws.[8]
It is crucial for all laboratory personnel to be trained on these regulations and their institution's specific waste management plans.[6] By adhering to these guidelines, you can ensure a safe working environment and protect our ecosystem from the potential hazards of pharmaceutical waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. hellodoktor.com [hellodoktor.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Dehydroemetine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydroemetine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound. Given the known cardiotoxicity and other severe side effects in clinical applications, a cautious approach is warranted in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when the potential for splashing, aerosolization, or direct contact exists.
| Task | Required Personal Protective Equipment |
| Handling solid compound (weighing, preparing solutions) | Nitrile gloves (double-gloving recommended), protective gown, safety glasses with side shields or goggles. Use a chemical fume hood. |
| Administering to cell cultures or animals | Nitrile gloves (double-gloving recommended), protective gown, and safety glasses or a face shield.[1][2] |
| Cleaning spills | Double nitrile gloves, protective gown, safety goggles, and a face shield.[1][2] For large spills, a respirator may be necessary.[3] |
| Waste Disposal | Nitrile gloves and a lab coat. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[4]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]
-
Protect from direct light and moisture.[5]
-
Recommended storage temperature for the powder form is -20°C for long-term stability (up to 3 years).[4] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further spread of the spill.[4]
-
Absorb: Use an inert absorbent material like diatomite or universal binders to absorb the spill.[4]
-
Clean: Decontaminate the area by scrubbing with alcohol.[4]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.[4]
The following diagram illustrates the workflow for managing a this compound spill:
Caption: Workflow for this compound Spill Management.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm to others.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not flush down the toilet or pour into drains.[5]
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and any other contaminated lab supplies should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly before disposal, collecting the rinseate as hazardous waste. Scratch out any identifying information on the label to protect proprietary information.[6]
For specific disposal procedures, consult your institution's environmental health and safety (EHS) department. If a take-back program is available, that is the preferred method for disposing of unused medication.[7][8] Otherwise, follow the guidelines for disposal in household trash by mixing the substance with an undesirable material like coffee grounds or cat litter and placing it in a sealed container.[6][8]
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pogo.ca [pogo.ca]
- 3. pppmag.com [pppmag.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. hellodoktor.com [hellodoktor.com]
- 6. dea.gov [dea.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
